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  • Product: Methyl 2-formyl-4-hydroxybenzoate
  • CAS: 1701806-37-2

Core Science & Biosynthesis

Foundational

Methyl 2-formyl-4-hydroxybenzoate: A Comprehensive Technical Guide on Properties, Reactivity, and Synthetic Applications

Executive Summary As a Senior Application Scientist in drug discovery and molecular design, I frequently engineer synthetic routes utilizing highly functionalized aromatic building blocks. Methyl 2-formyl-4-hydroxybenzoa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in drug discovery and molecular design, I frequently engineer synthetic routes utilizing highly functionalized aromatic building blocks. Methyl 2-formyl-4-hydroxybenzoate (CAS: 1701806-37-2) is a prime example of a versatile, multi-functional intermediate. Possessing three distinct reactive handles—a phenolic hydroxyl, a formyl group, and a methyl ester—this molecule offers exceptional orthogonal reactivity. This whitepaper details its physical and chemical properties, mechanistic behavior, and provides field-proven, self-validating protocols for its chemoselective derivatization.

Molecular Architecture & Electronic Properties

The molecular architecture of Methyl 2-formyl-4-hydroxybenzoate (C9H8O4)[1] dictates its utility in library synthesis. The electron-donating phenolic -OH at the C4 position pushes electron density into the aromatic core. Conversely, the C1 methyl ester and C2 formyl groups exert strong electron-withdrawing effects via resonance and induction.

This "push-pull" electronic system has two critical consequences for synthetic design:

  • Enhanced Acidity of the Phenol: The para-ester and meta-formyl groups stabilize the phenoxide anion, lowering the pKa of the C4 hydroxyl group compared to an unsubstituted phenol. This allows for mild O-alkylation without requiring harsh bases.

  • Electrophilicity of the Formyl Group: The C2 aldehyde is highly activated by the electron-deficient ring, making it an excellent candidate for rapid nucleophilic attack by primary amines, secondary amines, or Wittig reagents.

Reactivity Core Methyl 2-formyl-4-hydroxybenzoate (Core Structure) OH Phenolic -OH (C4) Enhanced Acidity Core->OH Nucleophilic CHO Formyl -CHO (C2) Electrophilic Core->CHO Electrophilic Ester Methyl Ester (C1) Acyl Transfer Core->Ester Hydrolyzable OH_React O-Alkylation (SN2 with R-X) OH->OH_React Weak Base (K2CO3) CHO_React Reductive Amination (Imine Formation) CHO->CHO_React 1°/2° Amines Ester_React Saponification (Base Hydrolysis) Ester->Ester_React Strong Base (LiOH)

Fig 1: Orthogonal reactivity centers of Methyl 2-formyl-4-hydroxybenzoate for selective synthesis.

Physical and Chemical Properties

Accurate physicochemical data is the foundation of robust assay and reaction design. Table 1 summarizes the core properties of Methyl 2-formyl-4-hydroxybenzoate.

PropertyValueSource/Condition
Chemical Name Methyl 2-formyl-4-hydroxybenzoateIUPAC
CAS Number 1701806-37-2,[2]
PubChem CID 121552961[3]
Molecular Formula C9H8O4,[4]
Molecular Weight 180.16 g/mol [5],[4]
Physical State Solid[6]
SMILES O=C(OC)C1=CC=C(O)C=C1C=O[2],[4]
Storage Conditions 2-8 °C, Inert Atmosphere[6],[4]
Purity (Commercial) ≥ 98%,[6]

Table 1: Key quantitative physical and chemical properties.

Chemical Reactivity & Causality in Synthetic Design

When incorporating this building block into an Active Pharmaceutical Ingredient (API), chemoselectivity is paramount. Understanding the causality behind reagent selection prevents undesired side reactions.

  • C2 Formyl Group (Reductive Amination): The aldehyde can be selectively converted to an amine. We explicitly avoid strong hydridic reducing agents like Lithium Aluminum Hydride (LiAlH4), which would globally reduce both the ester and the aldehyde. Instead, Sodium triacetoxyborohydride (STAB) is utilized. The electron-withdrawing acetate ligands on STAB attenuate its hydridic character, ensuring it selectively reduces the intermediate imine without touching the C1 methyl ester[5].

  • C4 Phenolic Hydroxyl (Alkylation): Alkylation is achieved using mild bases like Potassium Carbonate (K2CO3) in Dimethylformamide (DMF). The causality here is driven by pKa: K2CO3 is strong enough to deprotonate the activated phenol but too weak to induce saponification of the C1 ester.

  • C1 Methyl Ester (Saponification): This group is typically reserved as a latent carboxylic acid, deprotected in the final synthetic step using Lithium Hydroxide (LiOH) in a THF/Water mixture.

Experimental Protocol: Self-Validating Chemoselective Reductive Amination

To demonstrate the practical application of this molecule, the following is a field-proven, step-by-step methodology for the chemoselective reductive amination of the C2 formyl group.

Methodological Steps:
  • Preparation: Dissolve 1.0 equivalent (eq) of Methyl 2-formyl-4-hydroxybenzoate[6] in anhydrous 1,2-Dichloroethane (DCE) under an Argon atmosphere.

    • Causality: Argon prevents the autoxidation of the aldehyde to a carboxylic acid, a common degradation pathway for electron-rich benzaldehydes.

  • Imine Formation: Add 1.1 eq of the desired primary amine, followed by 0.1 eq of glacial acetic acid. Stir at 25 °C for 2 hours.

    • Causality: Acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen to increase the electrophilicity of the C2 carbon, accelerating nucleophilic attack.

  • System Validation (Critical Step): Before adding the reducing agent, extract a 5 µL aliquot and analyze via LC-MS. Do not proceed until the starting material mass (m/z 181 [M+H]+) has completely shifted to the expected imine mass.

    • Causality: This self-validating step prevents the irreversible reduction of unreacted aldehyde into an undesired benzylic alcohol, ensuring high yield and purity.

  • Reduction: Once validated, add 1.5 eq of Sodium triacetoxyborohydride (STAB) portion-wise. Stir for 12 hours at 25 °C.

  • Quench & Isolation: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess STAB. Extract with Dichloromethane (DCM), dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.

Workflow Step1 Step 1: Imine Formation Reagents: Amine, AcOH, DCE Validate Validation: LC-MS Aliquot Check m/z for Imine mass Step1->Validate 2 hours at RT Step2 Step 2: Selective Reduction Reagents: NaBH(OAc)3 (STAB) Validate->Step2 If Imine >95% Step3 Step 3: Quench & Extract Reagents: Sat. NaHCO3, DCM Step2->Step3 12 hours at RT

Fig 2: Self-validating chemoselective reductive amination workflow for the C2 formyl group.

Safety, Handling, and Storage

Methyl 2-formyl-4-hydroxybenzoate is a biologically active intermediate and must be handled with appropriate Personal Protective Equipment (PPE). According to GHS classifications, it triggers the following hazard statements[6]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage Protocol: The compound must be stored at 2-8 °C under an inert atmosphere (Nitrogen or Argon)[6],[4]. Exposure to ambient oxygen and light accelerates the degradation of the formyl group via radical autoxidation, which will severely compromise downstream synthetic yields.

Sources

Exploratory

A Comprehensive Technical Guide to Methyl 2-formyl-4-hydroxybenzoate: A Versatile Building Block in Synthetic Chemistry

For Immediate Release This technical guide provides an in-depth overview of Methyl 2-formyl-4-hydroxybenzoate, a key organic intermediate for researchers, scientists, and professionals in drug development and fine chemic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

This technical guide provides an in-depth overview of Methyl 2-formyl-4-hydroxybenzoate, a key organic intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document details its chemical identity, physicochemical properties, synthesis, reactivity, and potential applications, with a focus on its utility as a versatile synthetic building block.

Core Chemical Identity

Methyl 2-formyl-4-hydroxybenzoate is an aromatic compound characterized by a benzene ring substituted with a methyl ester, a formyl (aldehyde) group, and a hydroxyl group. The strategic placement of these functional groups at positions 1, 2, and 4 respectively, imparts a unique reactivity profile, making it a valuable precursor in the synthesis of more complex molecules.

Table 1: Chemical Identity and Physicochemical Properties

PropertyValueSource(s)
CAS Number 1701806-37-2[1][2]
Molecular Formula C₉H₈O₄[3]
Molecular Weight 180.16 g/mol [2]
Exact Molecular Weight 180.04225 Da[3]
InChIKey DJJFRPQSYDJWQP-UHFFFAOYSA-N[3]
SMILES COC(=O)C1=C(C=C(C=C1)O)C=O[3]
Appearance Predicted to be a solidN/A
Solubility Expected to be soluble in common organic solvents like methanol, ethanol, and acetone.N/A

Synthesis of Methyl 2-formyl-4-hydroxybenzoate

While specific literature detailing the synthesis of Methyl 2-formyl-4-hydroxybenzoate is not abundant, a plausible and efficient synthetic route can be devised based on established organic chemistry principles and analogous reactions reported for its isomers. A common approach involves the selective formylation of a readily available precursor, methyl 4-hydroxybenzoate.

Proposed Synthetic Pathway: Ortho-Formylation of Methyl 4-hydroxybenzoate

The introduction of a formyl group ortho to a hydroxyl group on a benzene ring can be achieved through various methods, such as the Reimer-Tiemann reaction, the Duff reaction, or by using organometallic reagents. The Reimer-Tiemann reaction, which typically uses chloroform in a basic solution, is a well-established method for the ortho-formylation of phenols.

Synthesis of Methyl 2-formyl-4-hydroxybenzoate Methyl 4-hydroxybenzoate Methyl 4-hydroxybenzoate Intermediate Phenoxide Intermediate Phenoxide Methyl 4-hydroxybenzoate->Intermediate Phenoxide NaOH Dichlorocarbene Adduct Dichlorocarbene Adduct Intermediate Phenoxide->Dichlorocarbene Adduct CHCl3 Benzal Chloride Intermediate Benzal Chloride Intermediate Dichlorocarbene Adduct->Benzal Chloride Intermediate Rearrangement Methyl 2-formyl-4-hydroxybenzoate Methyl 2-formyl-4-hydroxybenzoate Benzal Chloride Intermediate->Methyl 2-formyl-4-hydroxybenzoate Hydrolysis

Caption: Proposed Reimer-Tiemann reaction for the synthesis of Methyl 2-formyl-4-hydroxybenzoate.

Experimental Protocol: A Generalized Approach
  • Reactant Preparation: Dissolve methyl 4-hydroxybenzoate in a suitable solvent, such as ethanol or water.

  • Base Addition: Add a strong base, like sodium hydroxide, to deprotonate the phenolic hydroxyl group, forming the more reactive phenoxide ion.

  • Formylation: Slowly add chloroform to the reaction mixture at a controlled temperature. The in-situ generated dichlorocarbene will react with the phenoxide.

  • Hydrolysis: After the initial reaction, the intermediate is hydrolyzed, typically by heating with aqueous acid, to convert the dichloromethyl group into a formyl group.

  • Workup and Purification: The product is then extracted from the reaction mixture using an organic solvent. Purification can be achieved through techniques such as column chromatography or recrystallization to yield pure Methyl 2-formyl-4-hydroxybenzoate.

Rationale: The use of a strong base is crucial to generate the phenoxide, which is a significantly more powerful nucleophile than the neutral phenol, thus facilitating the electrophilic attack by dichlorocarbene. The ortho-selectivity is a characteristic feature of the Reimer-Tiemann reaction due to the coordination of the carbene to the phenoxide oxygen atom.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of Methyl 2-formyl-4-hydroxybenzoate stems from the presence of three distinct functional groups: an aldehyde, a methyl ester, and a phenolic hydroxyl group. This trifunctional nature allows for a wide array of chemical transformations, making it an attractive building block in multi-step organic synthesis.

  • Aldehyde Group: The formyl group is a versatile handle for carbon-carbon bond formation through reactions like Wittig olefination, Grignard reactions, and aldol condensations. It can also undergo reductive amination to form secondary amines or be oxidized to a carboxylic acid.

  • Methyl Ester Group: The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to acid chlorides, amides, or other esters. It can also be reduced to a primary alcohol.

  • Hydroxyl Group: The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters. Its presence also activates the aromatic ring towards electrophilic substitution reactions.

Reactivity of Methyl 2-formyl-4-hydroxybenzoate cluster_aldehyde Aldehyde Reactions cluster_ester Ester Reactions cluster_hydroxyl Hydroxyl Reactions M2F4HB Methyl 2-formyl-4-hydroxybenzoate Wittig Wittig Reaction M2F4HB->Wittig Grignard Grignard Addition M2F4HB->Grignard Reductive Amination Reductive Amination M2F4HB->Reductive Amination Hydrolysis Hydrolysis to Acid M2F4HB->Hydrolysis Amidation Amidation M2F4HB->Amidation Reduction Reduction to Alcohol M2F4HB->Reduction Alkylation Alkylation (Ether) M2F4HB->Alkylation Acylation Acylation (Ester) M2F4HB->Acylation

Caption: Key reaction pathways for Methyl 2-formyl-4-hydroxybenzoate.

Potential Applications in Drug Discovery and Medicinal Chemistry

Aromatic aldehydes and hydroxybenzoates are privileged scaffolds in medicinal chemistry, serving as starting materials for a wide range of biologically active compounds. While specific applications for Methyl 2-formyl-4-hydroxybenzoate are not extensively documented, its structural motifs are present in numerous pharmacologically active molecules. Its isomers, such as methyl 2-formylbenzoate, are recognized as important intermediates in the synthesis of compounds with potential antihypertensive, anticancer, and antiviral properties.[4][5]

The unique combination of functional groups in Methyl 2-formyl-4-hydroxybenzoate makes it a promising candidate for the synthesis of:

  • Heterocyclic Compounds: The aldehyde and ester groups can participate in condensation reactions with various nucleophiles to construct diverse heterocyclic ring systems, which are common cores of many drugs.

  • Schiff Bases and Chalcones: The aldehyde functionality allows for the straightforward synthesis of Schiff bases and chalcones, classes of compounds known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

  • Molecular Scaffolds for Fragment-Based Drug Discovery: As a small, functionalized aromatic molecule, it can serve as a valuable fragment for screening against biological targets and for subsequent elaboration into more potent lead compounds.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR - A singlet for the methyl ester protons (~3.9 ppm).- A singlet for the aldehyde proton (~9.8-10.0 ppm).- A singlet for the phenolic hydroxyl proton (variable, ~5-12 ppm).- Distinct signals for the three aromatic protons, with chemical shifts and coupling patterns determined by the substitution pattern.
¹³C NMR - A signal for the methyl carbon (~52 ppm).- A signal for the ester carbonyl carbon (~165-170 ppm).- A signal for the aldehyde carbonyl carbon (~190-195 ppm).- Six distinct signals for the aromatic carbons, with the carbon bearing the hydroxyl group shifted downfield and the carbon bearing the formyl group also significantly downfield.
IR Spectroscopy - A broad O-H stretching band for the phenolic hydroxyl group (~3200-3600 cm⁻¹).- A sharp C=O stretching band for the aldehyde (~1680-1700 cm⁻¹).- A sharp C=O stretching band for the ester (~1710-1730 cm⁻¹).- C-O stretching bands for the ester and phenol (~1200-1300 cm⁻¹).- Aromatic C-H and C=C stretching bands.
Mass Spectrometry - A molecular ion peak (M⁺) at m/z = 180.04225.- Characteristic fragmentation patterns including the loss of the methoxy group (-OCH₃) and the formyl group (-CHO).

Safety and Handling

As with any chemical reagent, Methyl 2-formyl-4-hydroxybenzoate should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

Methyl 2-formyl-4-hydroxybenzoate is a valuable and versatile building block for organic synthesis. Its trifunctional nature provides multiple avenues for chemical modification, making it a powerful tool for the construction of complex molecular architectures. While its full potential in drug discovery and materials science is yet to be fully explored, its structural relationship to known pharmacologically active scaffolds suggests that it holds significant promise for future research and development.

References

  • The Role of Methyl 2-formylbenzoate in Modern Chemical Synthesis. (URL: not available)
  • Methyl 2-formyl-4-hydroxybenzoate (C9H8O4) - PubChemLite. (URL: [Link])

  • bmse001194 Methyl 4-hydroxybenzoate at BMRB. (URL: [Link])

  • Methyl-2-formyl benzoate: A Review of Synthesis and Applications - ResearchGate. (URL: [Link])

  • infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes. (URL: not available)
  • One‐pot procedure for synthesis of methyl 4‐formylbenzoate. - ResearchGate. (URL: [Link])

  • 287 ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. (URL: not available)
  • methyl 2-formyl-4-hydroxybenzoate — Chemical Substance Information - NextSDS. (URL: [Link])

  • ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate... - ResearchGate. (URL: [Link])

  • 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes. (URL: not available)
  • Comparative representations of FT-IR spectra for methyl 4-hydroxybenzoate. (URL: [Link])

  • Supplementary data for - Rsc.org. (URL: [Link])

  • Synthesis of methyl 4-hydroxybenzoate - PrepChem.com. (URL: [Link])

  • Methyl 2-formyl-4-hydroxybenzoate | C9H8O4 | CID 121552961 - PubChem. (URL: [Link])

  • preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - WIPO Patentscope. (URL: [Link])

  • carbon-13 NMR spectrum of methyl 2-hydroxybenzoate (methyl salicylate) - Doc Brown's CHEMISTRY. (URL: not available)
  • CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google P
  • mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes. (URL: not available)
  • Structure and mechanism of para-hydroxybenzoate hydroxylase - PubMed. (URL: [Link])

  • Reaction of Formaldehyde at the Ortho- and Para-Positions of Phenol: Exploration of Mechanisms Using Computational Chemistry - Forest Products Laboratory. (URL: [Link])

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents - Zenodo. (URL: [Link])

  • Methylparaben - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

  • The loss of CO from the ortho, meta and para forms of deprotonated methyl benzoate in the gas phase - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

Sources

Foundational

Toxicity Profile and Safety Assessment of Methyl 2-formyl-4-hydroxybenzoate: A Technical Whitepaper

Executive Summary Methyl 2-formyl-4-hydroxybenzoate (CAS: 1701806-37-2) is a highly reactive aromatic intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-formyl-4-hydroxybenzoate (CAS: 1701806-37-2) is a highly reactive aromatic intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials. Due to the presence of dual reactive functional groups—an electrophilic formyl (-CHO) group and an oxidizable phenolic (-OH) group—this compound presents unique toxicological challenges. This whitepaper provides an in-depth analysis of its physicochemical hazards, synthesizes its Material Safety Data Sheet (MSDS) profile, and outlines the self-validating preclinical protocols required to establish its safety pharmacology profile.

Physicochemical Properties & Structural Alerts

To accurately predict the toxicokinetic behavior of a compound, one must first analyze its structural motifs. Methyl 2-formyl-4-hydroxybenzoate contains a benzene ring substituted with an ester, a hydroxyl, and an aldehyde group.

Quantitative Data Synthesis

The following table summarizes the core identification metrics and physicochemical properties derived from[1][2].

PropertyValueToxicological Implication
Chemical Name Methyl 2-formyl-4-hydroxybenzoateN/A
CAS Number 1701806-37-2N/A
Molecular Formula C9H8O4N/A
Molecular Weight 180.16 g/mol Low MW facilitates rapid dermal and oral absorption.
SMILES COC(=O)C1=C(C=C(C=C1)O)C=ODefines the spatial arrangement of reactive moieties.
Physical State Solid (Powder)Inhalation hazard due to airborne particulate matter.
Mechanistic Causality of Toxicity (Structural Alerts)

The toxicity of this compound is not arbitrary; it is governed by predictable covalent interactions:

  • Electrophilic Stress via the Formyl Group: Aldehydes are potent electrophiles. In biological systems, they undergo nucleophilic attack by primary amines (e.g., lysine residues on proteins or guanine bases in DNA) to form Schiff bases. This haptenation is the primary driver for skin sensitization and potential genotoxicity.

  • Oxidative Stress via the Phenolic Group: The para-hydroxybenzoate moiety can undergo auto-oxidation or cytochrome P450-mediated metabolism into reactive quinone intermediates. These quinones deplete cellular glutathione (GSH) and generate Reactive Oxygen Species (ROS).

When cellular nucleophiles are depleted, the Keap1-Nrf2-ARE pathway is activated as a defensive mechanism. If the electrophilic burden exceeds the detoxification capacity, apoptosis is triggered.

G Electrophile Methyl 2-formyl-4-hydroxybenzoate (Electrophilic Stress) Keap1 Keap1 Sensor (Thiol Modification) Electrophile->Keap1 Covalent binding Toxicity Cellular Toxicity / Apoptosis (If Overwhelmed) Electrophile->Toxicity High dose Nrf2 Nrf2 Release & Stabilization Keap1->Nrf2 Dissociation Nucleus Nuclear Translocation Nrf2->Nucleus Translocation ARE ARE Binding (Antioxidant Response Element) Nucleus->ARE Transcription factor binding Detox Detoxification Enzymes (HO-1, NQO1, GSH) ARE->Detox Gene expression Detox->Toxicity Failure to clear stress

Fig 1: Mechanistic pathway of electrophilic stress activating the Keap1-Nrf2-ARE axis.

Material Safety Data Sheet (MSDS) Synthesis

Based on notified Classification, Labelling and Packaging (CLP) data[3][1.13], Methyl 2-formyl-4-hydroxybenzoate is classified as a multi-route acute toxicant and irritant.

GHS Hazard Classifications
Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) Category 4Harmful if swallowedH302
Acute Toxicity (Dermal) Category 4Harmful in contact with skinH312
Acute Toxicity (Inhalation) Category 4Harmful if inhaledH332
Skin Corrosion/Irritation Category 2Causes skin irritationH315
Serious Eye Damage/Irritation Category 2ACauses serious eye irritationH319
STOT (Single Exposure) Category 3May cause respiratory irritationH335 / H336
Handling, Storage, and PPE Protocols
  • Engineering Controls: Must be handled inside a certified Class II biological safety cabinet or chemical fume hood to prevent inhalation of solid particulates (H332, H335).

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness) are mandatory to prevent dermal haptenation (H312, H315). Safety goggles conforming to EN166 or ANSI Z87.1 must be worn due to severe eye irritation risks (H319).

  • Storage: Store at 2-8°C under an inert atmosphere (Argon or Nitrogen). Causality: The aldehyde group is susceptible to atmospheric oxidation, converting to a carboxylic acid, which alters both the chemical purity and the toxicity profile.

Preclinical Toxicity Profiling Workflows

To transition this intermediate into a safe pharmaceutical pipeline, empirical validation of its structural alerts is required. The following workflows detail the self-validating protocols for genotoxicity and acute systemic toxicity.

Workflow Tier1 Tier 1: In Silico & QSAR (Structural Alerts) Tier2 Tier 2: In Vitro Assays (OECD 471 Ames Test) Tier1->Tier2 Alert identified Tier3 Tier 3: In Vivo Acute (OECD 423 Oral Toxicity) Tier2->Tier3 Mutagenicity cleared Risk Risk Assessment & GHS Classification Tier3->Risk LD50 established

Fig 2: Tiered preclinical toxicity assessment workflow for reactive intermediates.

Protocol 1: Bacterial Reverse Mutation Assay (OECD 471)

Because the formyl group poses a risk of DNA adduction, an Ames test is mandatory[4][5]. We utilize the Pre-incubation Method rather than the standard plate incorporation method. Causality: Aldehydes can be volatile or highly reactive; liquid co-incubation maximizes the interaction time between the electrophile and the bacterial DNA before the agar solidifies, preventing false negatives.

Step-by-Step Methodology:

  • Strain Preparation: Culture histidine-auxotrophic Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-auxotrophic E. coli WP2 uvrA overnight.

  • Metabolic Activation (S9 Mix): Prepare a 10% v/v rat liver S9 fraction (induced by Aroclor 1254) supplemented with NADP+ and glucose-6-phosphate. Causality: This simulates hepatic cytochrome P450 metabolism, determining if the compound's metabolites (e.g., quinones) are mutagenic.

  • Pre-incubation Phase: In a sterile tube, combine 0.1 mL of the bacterial suspension, 0.1 mL of Methyl 2-formyl-4-hydroxybenzoate (dissolved in DMSO, spanning 1.5 to 5000 µ g/plate ), and 0.5 mL of the S9 mix (or phosphate buffer for the -S9 cohort). Incubate at 37°C for 20 minutes with gentle shaking.

  • Plating: Add 2.0 mL of molten top agar (containing trace amounts of histidine and biotin to allow initial cell divisions) to the mixture. Pour immediately onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate inverted plates for 48-72 hours at 37°C. Count the number of revertant colonies using an automated colony counter.

  • System Validation (Trustworthiness): The assay is strictly invalidated unless concurrent positive controls (e.g., 2-Aminoanthracene for +S9; Sodium Azide for -S9) demonstrate a ≥3-fold increase in revertants over the vehicle control (DMSO), proving the system's competence to detect mutagens.

Protocol 2: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

To empirically validate the H302 (Harmful if swallowed) classification, an in vivo acute toxicity study is conducted using a stepwise dosing procedure that minimizes animal usage[6][7].

Step-by-Step Methodology:

  • Animal Husbandry: Select nulliparous, non-pregnant female Wistar rats (8-12 weeks old). Acclimatize for 5 days under standard laboratory conditions. Fast the animals for 3-4 hours prior to dosing.

  • Dose Selection: Because the compound has a predicted GHS Category 4 classification, the starting dose is fixed at 300 mg/kg body weight.

  • Formulation: Suspend the compound in 0.5% methylcellulose. Causality: The aromatic nature of the compound renders it poorly soluble in water; a suspending agent ensures homogenous dosing and prevents gastric irritation spikes caused by undissolved aggregates.

  • Administration: Administer a single dose via oral gavage. The maximum administration volume must not exceed 1 mL/100g of body weight to prevent gastric distension artifacts.

  • Observation & Endpoints: Monitor animals continuously for the first 30 minutes, periodically during the first 24 hours (with special attention to the first 4 hours), and daily thereafter for 14 days. Key clinical signs to record include tremors, lethargy, salivation, and respiratory distress (validating the H335 alert).

  • Stepwise Decision & Validation:

    • If 0 or 1 out of 3 animals die at 300 mg/kg, dose an additional 3 animals at 300 mg/kg.

    • If mortality remains low, the compound is confirmed as GHS Category 4 (LD50 > 300 but < 2000 mg/kg).

    • Self-Validation: A concurrent vehicle-only control group is maintained to ensure that any observed mortality or behavioral anomalies are strictly test-article related and not artifacts of the gavage procedure.

References

  • NextSDS. "Methyl 2-formyl-4-hydroxybenzoate — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 121552961, Methyl 2-formyl-4-hydroxybenzoate." PubChem. Available at:[Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 471: Bacterial Reverse Mutation Test." OECD Guidelines for the Testing of Chemicals, Section 4. Available at:[Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 423: Acute Oral toxicity - Acute Toxic Class Method." OECD Guidelines for the Testing of Chemicals, Section 4. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Methyl 2-formyl-4-hydroxybenzoate as a Key Precursor in the Synthesis of Novel KRAS Inhibitors

Executive Summary In contemporary oncology drug discovery, targeting mutant RAS proteins has transitioned from an "undruggable" challenge to a highly active area of pharmaceutical development. Methyl 2-formyl-4-hydroxybe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary oncology drug discovery, targeting mutant RAS proteins has transitioned from an "undruggable" challenge to a highly active area of pharmaceutical development. Methyl 2-formyl-4-hydroxybenzoate has emerged as a critical synthetic building block in this domain[1]. This bi-functional precursor is instrumental in the construction of isoindolinone-substituted indoles—a privileged chemical scaffold that acts as a potent inhibitor of mutant KRAS by binding to both its GDP- and GTP-bound states[2].

This application note provides a comprehensive guide for researchers and drug development professionals on the physicochemical properties, mechanistic utility, and validated synthetic protocols for utilizing Methyl 2-formyl-4-hydroxybenzoate in the generation of targeted therapeutics.

Chemical Profile and Mechanistic Rationale

Methyl 2-formyl-4-hydroxybenzoate (CAS: 1701806-37-2) possesses two highly reactive functional groups—a formyl group (aldehyde) and a methyl ester—positioned ortho to each other on a phenolic ring[3].

Mechanistic Utility in Synthesis

The proximity of the aldehyde and the ester provides a perfect geometric setup for tandem condensation-cyclization reactions. When reacted with primary amines or ammonia sources (such as ammonium hydroxide), the aldehyde undergoes reductive amination to form an imine intermediate. This intermediate subsequently attacks the adjacent methyl ester, driving a ring-closure event that yields an isoindolinone core[2]. The para-hydroxyl group remains available for further downstream functionalization, such as etherification or cross-coupling, allowing for extensive structure-activity relationship (SAR) exploration.

Quantitative Data: Physicochemical Properties

To facilitate experimental planning, the foundational properties of the precursor are summarized in Table 1 below[3][4].

Table 1: Physicochemical Properties of Methyl 2-formyl-4-hydroxybenzoate

PropertyValue
CAS Number 1701806-37-2
PubChem CID 121552961
Molecular Formula C9H8O4
Molecular Weight 180.16 g/mol
SMILES COC(=O)C1=C(C=C(C=C1)O)C=O
Physical Form Solid
Purity (Commercial) ≥ 98%
Storage Conditions Inert atmosphere, 2-8°C

Experimental Protocol: Synthesis of Isoindolinone Intermediates

The following protocol details the synthesis of a KRAS inhibitor intermediate by reacting Methyl 2-formyl-4-hydroxybenzoate with (5,6-difluoro-1H-indol-2-yl)methanol. This methodology is adapted from validated patent literature for the generation of RAS-family protein inhibitors[1][2].

Reaction Stoichiometry

Table 2: Reagent Quantities and Equivalents

ReagentMolecular WeightMass / VolumeMolesEquivalents
Methyl 2-formyl-4-hydroxybenzoate180.16 g/mol 450 mg2.498 mmol1.0 eq
(5,6-difluoro-1H-indol-2-yl)methanol183.15 g/mol 503 mg2.748 mmol1.1 eq
7N Ammonium Hydroxide (NH₄OH)35.04 g/mol 3.891 mL24.978 mmol10.0 eq
Tetrahydrofuran (THF)N/A0.5 mLN/ASolvent
HPLC-Grade WaterN/A5.0 mLN/ASolvent
Step-by-Step Methodology
  • Preparation of the Reaction Mixture : In a heavy-walled glass pressure vessel (sealed tube), suspend Methyl 2-formyl-4-hydroxybenzoate (450 mg, 1.0 eq) and (5,6-difluoro-1H-indol-2-yl)methanol (503 mg, 1.1 eq) in a solvent mixture of HPLC-grade water (5 mL) and THF (0.5 mL).

    • Causality Insight: The addition of THF is critical to partially solubilize the highly hydrophobic indole and benzoate precursors, ensuring they can interact with the aqueous ammonia phase.

  • Addition of the Nitrogen Source : Carefully add 7N ammonium hydroxide solution (3.891 mL, 10.0 eq) to the suspension.

    • Causality Insight: NH₄OH serves a dual purpose: it acts as the primary nitrogen source for the isoindolinone lactam ring and provides the basic environment necessary to catalyze the condensation.

  • Sealing and Heating : Seal the pressure tube tightly with a Teflon screw cap equipped with an O-ring. Heat the reaction mixture in an oil bath or heating block set to 85°C for 16 hours.

    • Causality Insight: Heating to 85°C in a standard round-bottom flask would result in the rapid volatilization and loss of ammonia gas. The sealed tube creates an autogenous pressure system that forces the ammonia to remain in the liquid phase, driving the cyclization reaction to completion.

  • Reaction Monitoring : After 16 hours, cool the vessel to room temperature before carefully opening it in a fume hood to vent any residual pressure. Monitor reaction completion via TLC (Thin Layer Chromatography) or LC-MS.

  • Workup and Extraction : Quench the reaction mixture with water (10 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure isoindolinone intermediate.

G A Methyl 2-formyl-4-hydroxybenzoate (Precursor) C Condensation & Cyclization (NH4OH, THF/H2O, 85°C) A->C B (5,6-difluoro-1H-indol-2-yl)methanol (Reactant) B->C D Isoindolinone Intermediate C->D 16h, Sealed Tube E Downstream Derivatization (e.g., Etherification) D->E F Mutant KRAS Inhibitor (Final Drug Candidate) E->F

Synthetic workflow from Methyl 2-formyl-4-hydroxybenzoate to KRAS inhibitors.

Biological Application: KRAS Inhibition

The isoindolinone derivatives synthesized from this precursor are not merely structural novelties; they are functionally designed to disrupt oncogenic signaling. Historically, KRAS was difficult to drug due to its smooth surface and picomolar affinity for GTP[1].

However, the isoindolinone-indole compounds bind to shallow allosteric pockets on the surface of mutant KRAS (such as the Switch I/II pocket). By binding to both the inactive (GDP-bound) and active (GTP-bound) states, these inhibitors sterically block the protein-protein interactions between KRAS and its downstream effectors, specifically SOS1 (a guanine nucleotide exchange factor), CRAF, and PI3Kα[2]. This multi-pronged blockade effectively shuts down the MAPK and PI3K/AKT signaling cascades, leading to the inhibition of tumor cell proliferation.

Pathway Inhibitor Isoindolinone KRAS Inhibitor KRAS Mutant KRAS (GTP/GDP bound) Inhibitor->KRAS Binds & Blocks SOS1 SOS1 (GEF) KRAS->SOS1 Interaction Blocked CRAF CRAF Kinase KRAS->CRAF Interaction Blocked PI3K PI3Kα KRAS->PI3K Interaction Blocked Proliferation Tumor Cell Proliferation CRAF->Proliferation Downregulated PI3K->Proliferation Downregulated

Mechanism of action for isoindolinone-based mutant KRAS inhibitors.

Conclusion

Methyl 2-formyl-4-hydroxybenzoate is a highly efficient, bi-functional precursor that streamlines the synthesis of complex isoindolinone heterocycles. By enabling the rapid construction of these privileged scaffolds via single-step condensation-cyclization reactions, it significantly accelerates the hit-to-lead optimization phases in the discovery of next-generation pan-KRAS inhibitors.

References

  • PubChem . "Methyl 2-formyl-4-hydroxybenzoate | C9H8O4 | CID 121552961". National Institutes of Health (NIH). URL:[Link]

  • European Patent Office. "NEW ISOINDOLINONE SUBSTITUTED INDOLES AND DERIVATIVES AS RAS INHIBITORS" (EP 3931188 B1). Boehringer Ingelheim International GmbH.

Sources

Application

Application Note: Regioselective Formylation of Methyl 4-Hydroxybenzoate via the Modified Duff Reaction

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Introduction & Mechanistic Insights The ortho-formylation of phenols is a found...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Insights

The ortho-formylation of phenols is a foundational transformation in organic synthesis, providing access to salicylaldehyde scaffolds that are critical precursors for pharmaceuticals, agrochemicals, and complex macrocyclic ligands[1]. The classical Duff reaction utilizes hexamethylenetetramine (HMTA) in glacial acetic acid to achieve this transformation. However, this classical approach is notoriously inefficient for electron-deficient phenols.

Methyl 4-hydroxybenzoate (methyl paraben) contains a strongly deactivating ester group (-COOMe) para to the target ortho-position. Under standard Duff conditions (acetic acid), the reaction either fails or proceeds with unacceptably low yields[2].

The Causality of Acid Selection

To overcome the electronic deactivation of the aromatic ring, Suzuki and Takahashi pioneered the Modified Duff Reaction , substituting acetic acid with significantly stronger acids such as trifluoroacetic acid (TFA), methanesulfonic acid (MSA), or polyphosphoric acid (PPA)[2].

Why TFA?

  • Electrophile Activation: HMTA must decompose into a highly reactive iminium ion species ( CH2​=N+ ) to attack the aromatic ring. TFA provides the necessary proton activity to drive this decomposition and stabilize the highly electrophilic intermediate.

  • Solvent Properties: Anhydrous TFA acts as an excellent polar solvent that easily dissolves both the polar HMTA and the organic substrate, allowing for elevated reflux temperatures (~90 °C) without degrading the starting materials[3][4].

Regioselectivity & Stoichiometric Control

The regiochemistry is dictated by the synergistic directing effects of the substituents. The hydroxyl group (-OH) is strongly activating and ortho/para directing. The ester group (-COOMe) is deactivating and meta directing. Because the 3- and 5-positions are simultaneously ortho to the -OH and meta to the -COOMe, electrophilic aromatic substitution is highly specific to these carbons[1].

By strictly controlling the stoichiometry of HMTA and the reaction time, chemists can selectively drive the reaction toward either mono-formylation (methyl 3-formyl-4-hydroxybenzoate) or bis-formylation (methyl 3,5-diformyl-4-hydroxybenzoate)[1][3].

Mechanism N1 Methyl 4-hydroxybenzoate (Electron-deficient Phenol) N3 Electrophilic Aromatic Substitution (Ortho to -OH) N1->N3 N2 HMTA + TFA (Iminium Ion Generation) N2->N3 Active Electrophile N4 Benzylamine Intermediate N3->N4 N5 Acidic Hydrolysis (H2O / Heat) N4->N5 N6 Formylated Product (Mono- or Bis-formylation) N5->N6

Fig 1: Mechanistic pathway of the modified Duff reaction on methyl 4-hydroxybenzoate.

Condition Screening & Yield Optimization

The table below summarizes the causality between reaction conditions and the resulting product distribution, validating the necessity of the modified TFA protocol for electron-deficient substrates[2][3][4].

Acid SolventHMTA EquivalentsTemp & TimeMajor ProductExpected Yield
Glacial Acetic Acid1.5 - 2.0 eq100 °C, 12 hMono-formyl< 20% (Poor conversion)
Trifluoroacetic Acid (TFA)2.0 eq90 °C, 12-18 hMono-formyl60% - 70%
Trifluoroacetic Acid (TFA)4.0 - 4.1 eq90 °C, 96 h (4 days)Bis-formyl70% - 74%

Experimental Workflows & Protocols

The following protocols provide self-validating steps for both mono- and bis-formylation. The transition of the reaction mixture from a pale yellow solution to a viscous dark-orange solution serves as an in-process visual indicator of successful iminium intermediate formation[3].

Workflow S1 1. Reagent Mixing Substrate + HMTA in TFA S2 2. Reflux 90°C for 12h-96h S1->S2 S3 3. Aqueous Quench Add H2O, Heat to Homogenize S2->S3 S4 4. Precipitation Cooling & Crystallization S3->S4 S5 5. Filtration & Drying Yields >70% S4->S5

Fig 2: Experimental workflow for the formylation of methyl 4-hydroxybenzoate in TFA.

Protocol A: Synthesis of Methyl 3,5-diformyl-4-hydroxybenzoate (Bis-formylation)

This protocol utilizes an excess of HMTA and extended reflux to ensure complete double formylation[3][4].

Reagents:

  • Methyl 4-hydroxybenzoate: 12.0 g (79 mmol, 1.0 eq)

  • Hexamethylenetetramine (HMTA): 45.6 g (325 mmol, 4.1 eq)

  • Anhydrous Trifluoroacetic Acid (TFA): 90 mL

Step-by-Step Methodology:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is adequately ventilated (fume hood required due to TFA vapors).

  • Mixing: Add methyl 4-hydroxybenzoate (12.0 g) and HMTA (45.6 g) to the flask. Slowly pour in 90 mL of anhydrous TFA. The mixture will initially form a yellow solution[3].

  • Reflux: Heat the reaction mixture to 90 °C under continuous stirring. Maintain reflux for 4 days (96 hours). In-process check: The solution will gradually transition into a viscous, dark-orange liquid, indicating the accumulation of the benzylamine intermediate.

  • Hydrolysis/Quench: Carefully remove the heat source. While the mixture is still warm, slowly add 530 mL of distilled H2​O .

  • Homogenization: Re-heat the aqueous mixture briefly until a completely homogeneous solution is achieved. This step is critical to fully hydrolyze the iminium/benzylamine salts into the final aldehyde[4].

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature, then transfer to an ice bath (0-4 °C) for 2 hours. Yellow, needle-like crystals will precipitate[3][4].

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold water (2 x 50 mL) to remove residual TFA and HMTA salts.

  • Drying: Dry the product under high vacuum at 40 °C overnight.

    • Expected Yield: ~12.15 g (74%)[3].

    • Analytical Validation ( 1H NMR, CDCl3​ ): δ 12.05 (s, 1H, -OH), 10.27 (s, 2H, -CHO), 8.65 (s, 2H, Ar-H), 3.96 (s, 3H, -OCH3)[3].

Protocol B: Synthesis of Methyl 3-formyl-4-hydroxybenzoate (Mono-formylation)

To restrict the reaction to mono-formylation, the equivalents of HMTA and the reaction time are significantly reduced.

Reagents:

  • Methyl 4-hydroxybenzoate: 10.0 g (65.7 mmol, 1.0 eq)

  • Hexamethylenetetramine (HMTA): 18.4 g (131.4 mmol, 2.0 eq)

  • Anhydrous Trifluoroacetic Acid (TFA): 75 mL

Step-by-Step Methodology:

  • Mixing: Combine the substrate and HMTA in a 250 mL round-bottom flask. Slowly add the TFA.

  • Reflux: Heat the mixture to 90 °C and reflux for 12 to 18 hours. Do not exceed 24 hours to prevent significant bis-formylation.

  • Hydrolysis: Quench the reaction by adding 250 mL of H2​O . Heat briefly to hydrolyze the intermediates, then cool to room temperature.

  • Extraction (Alternative Workup): Because the mono-formylated product may not precipitate as cleanly as the bis-formylated derivative, extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

  • Washing: Wash the combined organic layers with saturated brine (100 mL), dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure mono-formylated product.

    • Expected Yield: 60 - 70%[1][2].

References

  • Suzuki, Y., & Takahashi, H. (1983). Formylation of Phenols with Electron-withdrawing Groups in Strong Acids. Synthesis of Substituted Salicylaldehydes. Chemical and Pharmaceutical Bulletin (J-Stage). Available at:[Link]

  • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica. Available at: [Link]

  • Royal Society of Chemistry. (2018). A rare 4-fold interpenetrated metal-organic framework constructed from an anionic indium-based node and a cationic dicopper linker. RSC Advances. Available at: [Link]

  • Royal Society of Chemistry. (2019). Electronic supplementary information for A new metal-organic framework constructed from both cationic node and cationic linker for highly efficient anion exchange. RSC Advances. Available at: [Link]

  • ACS Publications. (2014). Synthesis of the TACO Scaffold as a New Selectively Deprotectable Conformationally Restricted Triazacyclophane Based Scaffold. Organic Letters. Available at:[Link]

Sources

Method

Application Note: Preparation of Schiff Bases Derived from Methyl 2-formyl-4-hydroxybenzoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Comprehensive Protocol and Mechanistic Guide Introduction & Pharmacological Rationale Schiff bases (imines) are highly v...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Comprehensive Protocol and Mechanistic Guide

Introduction & Pharmacological Rationale

Schiff bases (imines) are highly versatile pharmacophores characterized by the presence of an azomethine group (–HC=N–). They are critical intermediates in organic synthesis and exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties[1].

Methyl 2-formyl-4-hydroxybenzoate (CAS: 1701806-37-2)[2] is a highly functionalized aromatic aldehyde[3]. Its unique structural topology—comprising a methyl ester at C1, a formyl group at C2, and a phenolic hydroxyl group at C4—makes it an exceptional building block for drug discovery. When condensed with primary amines, the resulting Schiff bases benefit from:

  • Hydrogen Bonding & Metal Chelation: The proximity of the azomethine nitrogen to the C4-hydroxyl group (and potentially the ester moiety) provides excellent coordination sites for transition metals, forming stable, biologically active metal complexes[4].

  • Lipophilicity Tuning: The methyl ester group enhances the lipophilicity of the resulting molecule, improving cellular membrane permeability compared to free carboxylic acid derivatives.

Mechanistic Principles & Causality

The synthesis of a Schiff base from Methyl 2-formyl-4-hydroxybenzoate and a primary amine is a classic nucleophilic addition-elimination reaction. However, the specific electronic environment of this aldehyde dictates the experimental conditions.

The Role of Electronic Effects

The hydroxyl group at the C4 position exerts a strong electron-donating resonance effect (+R). This delocalizes electron density into the aromatic ring, which partially reduces the electrophilicity of the formyl carbon at C2. Consequently, the carbonyl group is less reactive than that of an unsubstituted benzaldehyde.

The Causality of Acid Catalysis

Because of this reduced electrophilicity, acid catalysis is strictly required to drive the reaction[5].

  • Activation: A weak acid (like glacial acetic acid or citric acid from lemon juice) protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon.

  • The pH Sweet Spot (pH 4–5): The choice of acid and its concentration is critical. If the solution is too acidic (pH < 3), the primary amine will become fully protonated to form an unreactive ammonium ion ( R−NH3+​ ), completely halting the nucleophilic attack. Glacial acetic acid provides the perfect buffering environment to activate the aldehyde without neutralizing the amine[6].

  • Dehydration: Following the formation of the hemiaminal intermediate, the acid further catalyzes the elimination of a water molecule to yield the stable C=N double bond.

Experimental Workflow

G A Starting Materials Methyl 2-formyl-4-hydroxybenzoate + Primary Amine B Solvent & Catalyst Absolute Ethanol + Glacial AcOH (pH ~4.5) A->B C Condensation Reaction Reflux (4-6 h) or Microwave (5-10 min) B->C D Dehydration Elimination of H2O C->D Nucleophilic Addition E Crude Schiff Base Precipitation upon cooling D->E -H2O F Purification Recrystallization (Hot Ethanol) E->F G Characterization FT-IR, 1H-NMR, X-ray F->G

Workflow for the synthesis and purification of Schiff bases from Methyl 2-formyl-4-hydroxybenzoate.

Optimization of Reaction Conditions

Recent advancements in green chemistry have introduced alternative methods to conventional refluxing, significantly reducing reaction times and improving yields[6],[1]. The table below summarizes the comparative data for different synthetic strategies.

Reaction MethodSolventCatalystReaction TimeTypical Yield (%)Environmental Impact
Conventional Reflux Absolute EthanolGlacial Acetic Acid4 – 6 hours70 – 80Moderate
Microwave-Assisted Absolute EthanolGlacial Acetic Acid5 – 10 mins85 – 95Low
Ultrasonic-Assisted Aqueous EthanolNone / Acetic Acid15 – 30 mins80 – 90Low
Green Synthesis Absolute EthanolLemon Juice (Citric Acid)3 – 5 hours75 – 85Very Low

Data synthesized from recent comparative studies on Schiff base green synthesis methodologies[6],[4].

Detailed Experimental Protocol (Conventional Reflux)

This protocol describes the self-validating, acid-catalyzed condensation of Methyl 2-formyl-4-hydroxybenzoate with a generic primary aromatic amine (e.g., aniline derivative).

Materials & Reagents
  • Methyl 2-formyl-4-hydroxybenzoate (Purity 98%)[7]

  • Primary Amine (e.g., substituted aniline)

  • Absolute Ethanol (Analytical Grade)

  • Glacial Acetic Acid (or freshly extracted, filtered lemon juice for green protocols[4])

  • TLC Plates (Silica gel 60 F254)

Step-by-Step Methodology

Step 1: Preparation of the Reaction Mixture

  • Weigh exactly 1.0 mmol of Methyl 2-formyl-4-hydroxybenzoate and transfer it into a 50 mL round-bottom flask.

  • Add 10 mL of absolute ethanol. Stir magnetically at room temperature until the aldehyde is completely dissolved. Rationale: Complete dissolution prevents localized surface reactions and ensures homogeneous kinetics.

  • In a separate vial, dissolve 1.0 mmol of the primary amine in 5 mL of absolute ethanol.

  • Add the amine solution dropwise to the aldehyde solution under continuous stirring.

Step 2: Catalysis and Condensation 5. Add 2–3 drops of glacial acetic acid to the mixture. (If utilizing a green chemistry approach, add 1-2 mL of filtered lemon juice[4]). Rationale: This adjusts the pH to ~4.5, optimizing the electrophilicity of the C2-formyl group without deactivating the amine. 6. Attach a reflux condenser and heat the mixture to 70–80 °C using an oil bath or heating mantle.

Step 3: Reaction Monitoring (Self-Validation) 7. Monitor the reaction progress via Thin Layer Chromatography (TLC) every 45 minutes using a suitable eluent (e.g., Hexane:Ethyl Acetate, 7:3 v/v). 8. Validation Check: The reaction is deemed complete when the UV-active spot corresponding to the starting aldehyde (visualized at 254 nm) completely disappears, and a new, distinct spot (the Schiff base) appears.

Step 4: Workup and Isolation 9. Once complete, remove the flask from the heat source and allow it to cool to room temperature. 10. Transfer the flask to an ice-water bath (0–5 °C) for 30–60 minutes. Rationale: The Schiff base is typically highly crystalline and exhibits poor solubility in cold ethanol, driving precipitation. 11. Collect the crude precipitate via vacuum filtration using a Büchner funnel. 12. Wash the filter cake with 2 × 5 mL of ice-cold ethanol to remove any unreacted starting materials and residual acid.

Step 5: Purification 13. Recrystallize the crude product from hot absolute ethanol. 14. Dry the purified crystals in a vacuum desiccator over anhydrous calcium chloride or silica gel for 24 hours.

Analytical Characterization Standards

To confirm the successful synthesis of the Methyl 2-formyl-4-hydroxybenzoate derived Schiff base, perform the following spectroscopic analyses:

  • FT-IR Spectroscopy: Look for the disappearance of the strong aldehyde carbonyl ( C=O ) stretching band at ~1690 cm⁻¹ and the appearance of a sharp, characteristic azomethine ( C=N ) stretching band between 1600–1640 cm⁻¹ [8]. The ester carbonyl ( C=O ) at C1 should remain visible at ~1710-1730 cm⁻¹.

  • ¹H-NMR Spectroscopy (in DMSO-d6): The definitive proof of imine formation is the disappearance of the aldehydic proton singlet at ~10.0 ppm and the emergence of a new highly deshielded singlet corresponding to the azomethine proton ( −CH=N− ) typically located between 8.2 and 8.8 ppm [8].

References

  • PubChemLite: Methyl 2-formyl-4-hydroxybenzoate (C9H8O4). uni.lu.
  • Methyl 2-formyl-4-hydroxybenzoate | 1701806-37-2. Sigma-Aldrich.
  • Methyl 2-formyl-4-hydroxybenzoate 98% | AiFChem. BuyChemJapan.
  • Green Chemistry Approaches for the Synthesis of Schiff Base Derivatives. International Journal of Pharmaceutical Sciences.
  • Schiff Bases and Their Complexities: A Review. Antis Publisher.
  • A Comprehensive Review on Schiff Bases: Development Process, Green Synthetic Strategies, and Versatile Applications. IntechOpen.
  • Design and Bio Evaluation of Schiff Base and Their Metal Complexes: A Green Route to Potential Anticancer Agents. ACS Omega.
  • Synthesis of New Schiff Base Compounds. Scribd.

Sources

Application

Application Note: In Vitro Biological Activity Assays for Methyl 2-formyl-4-hydroxybenzoate Derivatives

Executive Summary & Mechanistic Context Methyl 2-formyl-4-hydroxybenzoate (CAS 1701806-37-2) is a highly versatile chemical intermediate utilized in the synthesis of advanced targeted therapeutics. Most notably, it serve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

Methyl 2-formyl-4-hydroxybenzoate (CAS 1701806-37-2) is a highly versatile chemical intermediate utilized in the synthesis of advanced targeted therapeutics. Most notably, it serves as a critical building block in the generation of isoindolinone-substituted indoles and related derivatives, which function as potent inhibitors of the RAS family of GTPases 1[1].

Unlike first-generation covalent inhibitors that exclusively target the GDP-bound inactive state of KRAS-G12C, derivatives synthesized from this scaffold exhibit the ability to bind the Switch I/II pocket of both GDP- and GTP-bound KRAS 1[1]. This dual-state binding effectively blocks protein-protein interactions (PPIs) with guanine nucleotide exchange factors (GEFs) like SOS1, as well as downstream effectors such as CRAF and PI3Kα 2[2].

The following protocols outline a comprehensive in vitro testing funnel to validate the biological activity of these derivatives, moving from isolated biochemical target engagement to complex 3D phenotypic profiling.

G Derivative Methyl 2-formyl-4-hydroxybenzoate Derivatives KRAS_GDP KRAS (GDP-bound) Inactive State Derivative->KRAS_GDP Binds SI/SII Pocket KRAS_GTP KRAS (GTP-bound) Active State Derivative->KRAS_GTP Binds SI/SII Pocket SOS1 SOS1 (GEF) Derivative->SOS1 Blocks PPI Effectors CRAF / PI3K Downstream Effectors Derivative->Effectors Blocks PPI KRAS_GDP->KRAS_GTP SOS1 Mediated Exchange KRAS_GTP->Effectors SOS1->KRAS_GDP Signaling pERK / pAKT Signaling Cascades Effectors->Signaling Proliferation Tumor Cell Proliferation Signaling->Proliferation

Mechanism of action for Methyl 2-formyl-4-hydroxybenzoate derivatives targeting KRAS cycling.

Core In Vitro Assay Workflows

Assay 1: Biochemical Target Engagement (TR-FRET KRAS/SOS1 PPI Assay)

Causality & Rationale: To validate that the synthesized derivative directly disrupts the KRAS-SOS1 interaction, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. This homogeneous, no-wash format is highly sensitive and eliminates artifacts commonly seen in standard ELISA formats. By utilizing tagged recombinant proteins (e.g., Tag1-KRAS and Tag2-SOS1), the assay provides a self-validating system where the loss of the HTRF signal directly correlates with the disruption of the PPI3[3].

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 1X Assay Buffer containing 1 mM DTT to maintain protein stability. Thaw Tag1-KRAS WT (or mutant) and Tag2-SOS1 proteins on ice.

  • Compound Dispensing: Dispense 2 µL of the Methyl 2-formyl-4-hydroxybenzoate derivative (serially diluted in DMSO) into a 384-well low-volume white microplate. Include DMSO-only wells as negative controls and a reference inhibitor (e.g., BI-2852) as a positive control3[3].

  • Protein Addition: Add 4 µL of pre-mixed GTP and Tag1-KRAS protein solution to the wells, followed immediately by 4 µL of Tag2-SOS1 protein 3[3].

  • Incubation: Centrifuge the plate briefly (1000 x g for 1 minute) and incubate at room temperature for 2 hours to allow the equilibrium of the PPI and compound binding.

  • Detection: Add 10 µL of the pre-mixed HTRF detection reagents (Anti-Tag1-XL665 and Anti-Tag2-Terbium Cryptate) in a single dispensing step3[3].

  • Measurement: Read the plate on an HTRF-compatible microplate reader (e.g., EnVision). Calculate the TR-FRET ratio (665 nm / 620 nm emission) to quantify target engagement.

Assay 2: Cellular Downstream Signaling (pERK / pAKT Quantification)

Causality & Rationale: Biochemical binding must translate to cellular pathway suppression. KRAS signals primarily through the MAPK (CRAF-MEK-ERK) and PI3K (PI3K-AKT) pathways. Evaluating both phosphorylated ERK (pERK) and phosphorylated AKT (pAKT) ensures the derivative effectively shuts down downstream signaling without triggering compensatory pathway rewiring 2[2].

Step-by-Step Protocol:

  • Cell Seeding: Seed KRAS-mutant cancer cells (e.g., MIA PaCa-2 or PANC-1) at 10,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with the derivative for 2 to 4 hours. This short incubation window prevents confounding effects from cell death and isolates the direct signaling inhibition 4[4].

  • Lysis: Aspirate media and add 50 µL of supplemented Lysis Buffer (containing protease and phosphatase inhibitors). Agitate for 30 minutes at room temperature.

  • Detection: Transfer 16 µL of the lysate to a 384-well detection plate. Add 4 µL of specific AlphaLISA or HTRF antibodies targeting pERK (Thr202/Tyr204) and pAKT (Ser473).

  • Analysis: Normalize the phosphorylated protein signal to total ERK/AKT levels to confirm that the derivative inhibits kinase activity rather than degrading the target proteins 1[1].

Assay 3: 3D Phenotypic Viability (CellTiter-Glo 3D Spheroid Assay)

Causality & Rationale: Traditional 2D monolayer cultures often fail to accurately predict the in vivo efficacy of KRAS inhibitors due to altered mechanotransduction and a lack of spatial architecture. 3D spheroids restore oncogene addiction phenotypes, making them significantly more sensitive and predictive for KRAS-targeted therapies 5[5].

Step-by-Step Protocol:

  • Spheroid Formation: Harvest KRAS-mutant cells from 2D culture and seed them (1,000–5,000 cells/well) into a 384-well Ultra-Low Attachment (ULA) spheroid microplate 5[5].

  • Centrifugation: Centrifuge the plate at 200 x g for 5 minutes to aggregate cells. Incubate for 72 hours to allow compact spheroid formation.

  • Compound Treatment: Add the derivative directly to the wells (final DMSO concentration <0.5%). Incubate for 96 hours.

  • Viability Readout: Add an equal volume of CellTiter-Glo 3D Reagent, which is specifically formulated with enhanced lytic capacity to penetrate 3D microtissues 6[6].

  • Luminescence Measurement: Shake the plate for 5 minutes, incubate for 25 minutes at room temperature, and measure luminescence to quantify ATP levels, which are directly proportional to the number of viable cells7[7].

Data Presentation & Expected Outcomes

The following table summarizes the expected quantitative profile of a highly active Methyl 2-formyl-4-hydroxybenzoate derivative (e.g., an isoindolinone-substituted indole) across the described testing funnel.

Assay TypeTarget / ReadoutCell Line / ConditionExpected IC₅₀ / EC₅₀
Biochemical (TR-FRET) KRAS-SOS1 PPI DisruptionRecombinant Tag1-KRAS / Tag2-SOS115 nM – 100 nM
Biochemical (TR-FRET) KRAS-CRAF PPI DisruptionRecombinant Tag1-KRAS / Tag2-CRAF50 nM – 250 nM
Cellular Signaling pERK SuppressionMIA PaCa-2 (KRAS G12C)100 nM – 500 nM
Cellular Signaling pAKT SuppressionPANC-1 (KRAS G12D)150 nM – 600 nM
Phenotypic (2D) Cell Viability (Monolayer)BxPC-3 (KRAS WT)> 10,000 nM (Selective)
Phenotypic (3D) Spheroid Viability (ATP)MIA PaCa-2 (KRAS G12C)300 nM – 800 nM

References

  • European Patent Office - EP 3931188 B1 : NEW ISOINDOLINONE SUBSTITUTED INDOLES AND DERIVATIVES AS RAS INHIBITORS.1

  • MDPI : Selected Approaches to Disrupting Protein–Protein Interactions within the MAPK/RAS Pathway. 2

  • Revvity : HTRF KRAS WT / SOS1 Binding Kit Assay Protocol. 3

  • bioRxiv : KRAS G12D can be targeted by potent salt-bridge forming inhibitors. 4

  • PMC (NIH) : A Novel 3-dimensional High Throughput Screening Approach Identifies Inducers of a Mutant KRAS Selective Lethal Phenotype.5

  • WuXi Biology : Oncology Cell Panel Screening Platform (3D CTG).6

  • Promega Connections : High-Throughput Drug Screening Using 3D Cell Cultures.7

Sources

Method

Application Note: Divergent Synthesis of Heterocyclic Scaffolds from Methyl 2-Formyl-4-hydroxybenzoate

Executive Summary Methyl 2-formyl-4-hydroxybenzoate (CAS 1701806-37-2)[1] is a privileged bifunctional building block in modern medicinal chemistry. Featuring an electrophilic aldehyde juxtaposed ortho to a methyl ester,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-formyl-4-hydroxybenzoate (CAS 1701806-37-2)[1] is a privileged bifunctional building block in modern medicinal chemistry. Featuring an electrophilic aldehyde juxtaposed ortho to a methyl ester, it acts as a highly efficient "tandem reaction trap." The presence of the C4-hydroxyl group provides a critical orthogonal handle for late-stage functionalization, making it exceptionally valuable for synthesizing PROTAC linkers, targeted protein degraders, and mutant RAS inhibitors[2]. This application note details self-validating protocols for converting this precursor into complex heterocycles, emphasizing the mechanistic causality behind each experimental choice.

Mechanistic Rationale & Pathway Divergence

The synthetic utility of methyl 2-formyl-4-hydroxybenzoate stems from the differential reactivity of its functional groups. The formyl group is highly susceptible to initial nucleophilic attack (e.g., by amines, enolates, or hydrazines). Once the initial adduct is formed, the adjacent methyl ester is perfectly positioned for a rapid intramolecular cyclization. This subsequent ring closure (lactamization or lactonization) acts as a thermodynamic sink, driving the reaction equilibrium forward and locking the intermediate into a stable heterocyclic framework[3].

Pathways A Methyl 2-formyl- 4-hydroxybenzoate B 5-Hydroxyisoindolin-1-ones (Lactamization) A->B 1° Amines [Reductive Amination] C 5-Hydroxyphthalides (Lactonization) A->C Boron Enediolates [Aldolization] D 6-Hydroxyphthalazinones (Cyclocondensation) A->D Hydrazines [Condensation]

Divergent synthetic pathways from Methyl 2-formyl-4-hydroxybenzoate to key heterocycles.

Experimental Protocols & Causality

Protocol A: Synthesis of N-Substituted 5-Hydroxyisoindolin-1-ones

Scientific Rationale: This one-pot aminative reduction/lactamization sequence leverages the transient formation of an imine. Sodium cyanoborohydride (NaBH₃CN) is selected over NaBH₄ because it selectively reduces the protonated imine at mildly acidic pH without reducing the unreacted aldehyde or the ester[4]. Following reduction, the resulting secondary amine spontaneously attacks the ortho-ester, expelling methanol to form the stable lactam[5].

Self-Validating Workflow:

  • Imine Formation: Dissolve methyl 2-formyl-4-hydroxybenzoate (1.0 eq) and the primary amine (1.1 eq) in 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 eq) to catalyze imine formation.

    • Causality: Acetic acid activates the aldehyde and protonates the resulting imine, accelerating both condensation and subsequent reduction.

    • In-Process Control (IPC): Monitor by LC-MS. Proceed to step 2 only when the aldehyde mass is completely consumed and the imine mass [M+H]⁺ is dominant.

  • Selective Reduction: Cool the mixture to 0 °C. Portion-wise, add NaBH₃CN (1.5 eq). Stir for 2 hours, allowing the reaction to warm to room temperature.

    • Causality: Cooling prevents exothermic side reactions and over-reduction.

  • Lactamization: For aliphatic amines, lactamization occurs spontaneously at room temperature. For sterically hindered or electron-deficient aryl amines, swap the solvent to acetonitrile, add K₂CO₃ (2.0 eq), and reflux for 8 hours[4].

    • Causality: Base deprotonates the secondary amine, increasing its nucleophilicity to drive the transamidation of the methyl ester.

  • Workup: Quench with saturated NaHCO₃, extract with EtOAc, and purify via silica gel chromatography.

Mechanism Step1 Step1 Step2 Step2 Step1->Step2 Mild Acid (AcOH) Step3 Step 3: Intramolecular Attack Amine attacks Methyl Ester Step2->Step3 Spontaneous or Base/Heat Step4 Step4 Step3->Step4 Thermodynamic Sink

Mechanistic workflow of the reductive amination and tandem lactamization sequence.

Protocol B: Synthesis of C3-Functionalized 5-Hydroxyphthalides

Scientific Rationale: Synthesizing C3-substituted phthalides directly from ortho-formylbenzoates can be achieved via a transition-metal-free, boron-mediated tandem aldolization-transesterification[3]. Trivalent boron's unique Lewis acidity activates the aldehyde, while its oxophilicity stabilizes the aldol adduct, perfectly positioning the oxygen for intramolecular attack on the ester.

Self-Validating Workflow:

  • Enolboration: In a flame-dried flask under argon, generate the bis-boron enediolate of a carboxylic acid (e.g., acetic acid) using dicyclohexylboron chloride (Chx₂BCl) and Et₃N in CH₂Cl₂ at -78 °C.

  • Aldol Addition: Add a solution of methyl 2-formyl-4-hydroxybenzoate (1.0 eq) in CH₂Cl₂ dropwise.

    • Causality: The ultra-low temperature ensures high diastereoselectivity and prevents premature, uncontrolled cyclization.

  • Tandem Cyclization: Allow the reaction to slowly warm to room temperature over 12 hours.

    • Causality: As the temperature rises, the intramolecular transesterification acts as a powerful thermodynamic sink, locking the adduct into the lactone (phthalide) framework and expelling methanol[3].

    • IPC: GC-MS analysis will show the complete disappearance of the methoxy ester resonance, confirming cyclization.

  • Oxidative Workup: Quench with pH 7 buffer and H₂O₂ (30%) to cleave the boron byproducts, followed by standard aqueous extraction.

Quantitative Data Presentation

The following table summarizes the reaction parameters, typical yields, and primary applications for the heterocycles derived from methyl 2-formyl-4-hydroxybenzoate.

Target HeterocycleReagents / CatalystsReaction ConditionsTypical YieldMedicinal Chemistry Application
5-Hydroxyisoindolin-1-ones 1° Amine, NaBH₃CN, AcOHDCE, RT to 80 °C, 2-8 h75 - 96%RAS inhibitors[2], Kinase inhibitors
5-Hydroxyphthalides Carboxylic acid, Chx₂BCl, Et₃NCH₂Cl₂, -78 °C to RT, 12 h65 - 88%Natural product synthesis, Epigenetic probes
6-Hydroxyphthalazinones Hydrazine hydrate, EtOHReflux, 4-6 h80 - 92%PARP inhibitors, Autoimmune therapeutics
Propargyl-isoindolinones Terminal alkyne, Amine, Cu(OTf)₂Toluene, 75 °C, 12 h60 - 85%Topoisomerase II inhibitors[6]

Conclusion

Methyl 2-formyl-4-hydroxybenzoate is a highly programmable precursor. By carefully selecting the nucleophile and controlling the reaction environment (e.g., pH for imine reduction vs. Lewis acids for aldolization), scientists can selectively drive the tandem reaction trap toward diverse, drug-like heterocyclic scaffolds. The free C4-hydroxyl group remains available throughout these mild transformations, ready for subsequent functionalization in advanced drug development workflows.

References

  • Sigma-Aldrich. Methyl 2-formyl-4-hydroxybenzoate | 1701806-37-2. 1

  • European Patent Office (EP 3931188 B1). NEW ISOINDOLINONE SUBSTITUTED INDOLES AND DERIVATIVES AS RAS INHIBITORS. 2

  • PubMed (Mol Divers. 2016). Synthesis of isoindolin-1-one derivatives via multicomponent reactions of methyl 2-formylbenzoate and intramolecular amidation. 5

  • ChemRxiv. Boron-mediated synthesis of phthalides. 3

  • Canadian Science Publishing. Development of a copper(II)-catalyzed three-component tandem synthesis of isoindolinone derivatives. 6

  • SIOC Journals. Substituted Isoindolin-1-ones via Reductive Amination/Lactamization of Methyl 2-Formylbenzoate. 4

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low solubility of Methyl 2-formyl-4-hydroxybenzoate in aqueous media

Technical Support Center: Troubleshooting Aqueous Solubility of Methyl 2-formyl-4-hydroxybenzoate Introduction Welcome to the Application Scientist Support Portal. Methyl 2-formyl-4-hydroxybenzoate (PubChem CID: 12155296...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Aqueous Solubility of Methyl 2-formyl-4-hydroxybenzoate

Introduction Welcome to the Application Scientist Support Portal. Methyl 2-formyl-4-hydroxybenzoate (PubChem CID: 121552961)[1] is a highly functionalized aromatic building block frequently utilized in drug discovery and chemical synthesis. However, researchers routinely encounter severe precipitation and erratic assay results when introducing this compound into aqueous media. This guide dissects the thermodynamic barriers to its solvation and provides field-proven, self-validating protocols to achieve stable aqueous solutions.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does Methyl 2-formyl-4-hydroxybenzoate immediately precipitate when spiked from a DMSO stock into my aqueous assay buffer? Causality & Mechanism: This phenomenon is known as solvent-shift precipitation. Methyl 2-formyl-4-hydroxybenzoate possesses a hydrophobic benzene ring and a methyl ester group, which dominate its physicochemical profile despite the presence of polar formyl and hydroxyl groups[1]. When transitioned from a favorable organic solvent (DMSO) to water, the compound experiences a massive entropic penalty. The water molecules form a highly ordered clathrate-like cage around the hydrophobic regions. Because the compound's crystal lattice energy is stronger than its hydration energy, it rapidly nucleates and precipitates[2]. Over 40% of novel chemical entities face similar issues in aqueous environments[3].

Q2: Can I just increase the DMSO concentration to keep it dissolved? Expert Insight: While increasing the cosolvent ratio (e.g., DMSO >5% v/v) will thermodynamically favor dissolution by reducing the dielectric constant of the mixture[4], it is highly detrimental for biological assays. High DMSO concentrations denature proteins, alter cell membrane permeability, and cause false-positive assay readouts. For in vitro assays, DMSO should be strictly capped at 1% v/v. If 1% DMSO is insufficient, you must pivot to alternative solubilization strategies like complexation or surfactants[3].

Q3: Does pH adjustment work for this compound? Causality & Mechanism: Yes, but with a critical caveat. The molecule contains a phenolic hydroxyl group at the 4-position. Phenols typically have a pKa around 9.5-10.0. Raising the buffer pH to 10 will deprotonate the hydroxyl group, forming a highly water-soluble phenoxide anion. However, the molecule also contains a methyl ester at the 1-position. Alkaline conditions (pH > 8.5) will rapidly catalyze the hydrolysis of the ester into a carboxylic acid, permanently altering your test compound. Therefore, pH adjustment is not recommended for long-term storage or prolonged assays.

Q4: What is the most reliable method for formulating this compound for in vivo dosing? Expert Insight: Inclusion complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard[5]. The hydrophobic aromatic ring of Methyl 2-formyl-4-hydroxybenzoate inserts into the non-polar cavity of the cyclodextrin torus, while the hydrophilic exterior of HP-β-CD ensures high aqueous solubility[3]. This method protects the ester from hydrolysis and avoids the toxicity associated with high cosolvent loads[5].

Visualizing the Solubilization Strategy

To systematically approach the solubilization of Methyl 2-formyl-4-hydroxybenzoate, follow the decision matrix below.

DecisionTree Start Precipitation of Methyl 2-formyl-4-hydroxybenzoate Check Determine Application Type Start->Check InVitro In Vitro / Biochemical Check->InVitro Cell/Enzyme Assay InVivo In Vivo / Animal Models Check->InVivo PK/PD Dosing Cosolvent Use Cosolvent Blend (e.g., 1% DMSO + PEG400) InVitro->Cosolvent Surfactant Micellar Solubilization (Polysorbate 80) InVitro->Surfactant Cyclodextrin HP-β-CD Complexation (Recommended) InVivo->Cyclodextrin

Decision tree for selecting the optimal solubilization strategy based on experimental application.

Comparative Data: Solubilization Techniques

The following table summarizes the expected outcomes when applying standard pharmaceutical solubilization techniques[2][3][4] to Methyl 2-formyl-4-hydroxybenzoate.

Solubilization TechniqueExcipient / ReagentMechanism of ActionExpected Solubility GainRisk / Drawback
Cosolvency PEG 400 / Propylene GlycolReduces solvent polarity and intermolecular H-bonding of water.Moderate (10-50x)High viscosity; potential toxicity at high volumes.
Complexation HP-β-CyclodextrinEncapsulates hydrophobic aromatic ring in a hydrophilic shell.High (100-500x)Requires equilibration time; competitive displacement in vivo.
Micellar Polysorbate 80 (Tween 80)Partitions drug into hydrophobic micelle cores.Moderate (20-100x)Can interfere with cell membrane integrity in vitro.
pH Adjustment NaOH / Alkaline BuffersIonizes the phenolic -OH group.Very High (>1000x)Critical Risk: Base-catalyzed hydrolysis of the methyl ester.

Step-by-Step Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols incorporate self-validation steps (e.g., filtration and chromatographic quantification) to guarantee you are working with a true solution, not a micro-suspension.

Protocol A: Phase-Solubility Profiling with HP-β-CD This protocol determines the exact stoichiometry and solubilization capacity of HP-β-CD for the target compound[5].

  • Preparation of Host Solutions: Prepare a series of aqueous solutions containing HP-β-CD at increasing concentrations (e.g., 0, 5, 10, 20, 50, and 100 mM) in purified water or your specific assay buffer.

  • Drug Addition: Add an excess amount (supersaturation) of solid Methyl 2-formyl-4-hydroxybenzoate to each vial.

  • Equilibration: Seal the vials and agitate them on an orbital shaker at 150 RPM and a constant temperature (e.g., 25°C) for 24 to 48 hours. Causality: Complexation is an equilibrium process; insufficient time leads to underestimation of solubility.

  • Phase Separation (Validation Step): Centrifuge the samples at 10,000 x g for 10 minutes to pellet undissolved drug. Carefully extract the supernatant and filter it through a 0.45 µm PTFE syringe filter. Note: Discard the first 1 mL of filtrate to account for potential membrane adsorption.

  • Quantification: Dilute the filtered supernatant appropriately and quantify the dissolved Methyl 2-formyl-4-hydroxybenzoate using RP-HPLC (UV detection at ~254 nm).

  • Data Analysis: Plot the molar concentration of dissolved drug versus the molar concentration of HP-β-CD. A linear relationship (AL-type phase solubility diagram) indicates a 1:1 inclusion complex[5].

Workflow S1 1. Excipient Prep (HP-β-CD in Buffer) S2 2. API Addition (Supersaturation) S1->S2 S3 3. Equilibration (24h @ 25°C) S2->S3 S4 4. Separation (Centrifuge & Filter) S3->S4 S5 5. Validation (HPLC Analysis) S4->S5

Self-validating workflow for HP-β-CD inclusion complexation and solubility quantification.

Protocol B: Cosolvent Screening (PEG 400 / Water System) Use this for rapid in vitro assay preparation where cyclodextrins are unavailable[4].

  • Stock Preparation: Dissolve Methyl 2-formyl-4-hydroxybenzoate in 100% PEG 400 to create a highly concentrated primary stock (e.g., 50 mg/mL).

  • Serial Titration: Slowly titrate the PEG 400 stock into the aqueous assay buffer under continuous vortexing. Causality: Rapid addition causes localized supersaturation and irreversible nucleation.

  • Visual & Nephelometric Check: Observe for opalescence. For rigorous validation, measure the absorbance at 600 nm (where the compound does not absorb). Any reading > 0.05 indicates the onset of nano-precipitation.

  • Final Adjustment: Maintain the final PEG 400 concentration below 5% v/v to preserve enzymatic/cellular viability.

References

  • Solubility enhancement techniques: A comprehensive review - wjbphs.com.
  • Drug Solubility: Importance and Enhancement Techniques - nih.gov.
  • Methyl 2-formyl-4-hydroxybenzoate | C9H8O4 | CID 121552961 - PubChem - nih.gov.
  • Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug - asiapharmaceutics.info.
  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - nih.gov.

Sources

Optimization

Best purification and extraction methods for crude Methyl 2-formyl-4-hydroxybenzoate

Welcome to the Technical Support Center for the isolation and purification of Methyl 2-formyl-4-hydroxybenzoate . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of Methyl 2-formyl-4-hydroxybenzoate .

As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of handling this bifunctional molecule. Because this compound contains both a reactive formyl group (aldehyde) and a phenolic hydroxyl group, standard silica gel chromatography often results in poor resolution and streaking. Instead, we leverage the distinct chemical reactivity of the aldehyde group to achieve analytical-grade purity.

Below, you will find validated physicochemical data, self-validating standard operating procedures (SOPs), and a troubleshooting guide detailing the causality behind each experimental choice.

Part 1: Physicochemical Data & Target Profile

Before initiating any purification workflow, it is critical to understand the baseline properties of the target molecule to predict its behavior in biphasic systems[1][2].

PropertyValue
Chemical Name Methyl 2-formyl-4-hydroxybenzoate
CAS Number 1701806-37-2
Molecular Formula C9H8O4
Molecular Weight 180.16 g/mol
Target Purity Standard 98%
Storage Conditions Inert atmosphere (Ar/N2), 2-8°C (Light sensitive)
Hazards H302, H315, H319, H335 (Irritant)

Part 2: Purification Workflow Visualization

Workflow Crude Crude Mixture (Methyl 2-formyl-4-hydroxybenzoate) LLE Liquid-Liquid Extraction (EtOAc / H2O) Crude->LLE Bisulfite Sodium Bisulfite Addition (Forms Water-Soluble Adduct) LLE->Bisulfite Add Sat. NaHSO3 OrgPhase Organic Phase (Non-aldehyde impurities) Bisulfite->OrgPhase Discard AqPhase Aqueous Phase (Bisulfite Adduct) Bisulfite->AqPhase Isolate Regen Base Regeneration (pH 10-12 with Na2CO3) AqPhase->Regen Cleave Adduct Extract2 Extraction & Drying (EtOAc, Na2SO4) Regen->Extract2 Pure Purified Product (>98% Purity) Extract2->Pure Concentrate

Workflow for the extraction and bisulfite-mediated purification of formylated benzoates.

Part 3: Standard Operating Procedures (SOPs)

Phase 1: Bisulfite Adduct Formation (Aldehyde-Specific Capture)

Causality: To separate the target aldehyde from unreacted starting materials (e.g., methyl 4-hydroxybenzoate) and over-formylated byproducts, we exploit the electrophilicity of the formyl group. Sodium bisulfite reacts reversibly with the aldehyde to create a highly polar, water-soluble α -hydroxy sulfonate salt, effectively trapping it in the aqueous phase[3][4].

  • Dissolution: Dissolve the concentrated crude mixture in a water-miscible co-solvent such as 2-Methyltetrahydrofuran (2-MeTHF) or Methanol (10 mL per gram of crude). Why? A co-solvent ensures intimate contact between the organic crude and the aqueous bisulfite, preventing emulsion formation[4].

  • Adduct Formation: Add 2.5 equivalents of freshly prepared, saturated aqueous sodium metabisulfite ( Na2​S2​O5​ / NaHSO3​ ).

  • Phase Mixing: Shake vigorously in a separatory funnel for 60 seconds, or stir at room temperature until a homogeneous mixture is observed[5].

  • Phase Separation: Add an immiscible solvent (e.g., 10% Ethyl Acetate in Hexanes). Separate the layers. The target adduct is now in the aqueous phase . Discard the organic phase containing non-aldehyde impurities.

Phase 2: Adduct Regeneration & Extraction

Causality: The bisulfite adduct is reversible and decomposes back to the free aldehyde under basic conditions. We use a biphasic regeneration system so that the moment the free aldehyde is generated, it partitions into the organic layer, protecting the sensitive methyl ester group from base-catalyzed hydrolysis (saponification)[4][5].

  • Biphasic Setup: To the isolated aqueous layer, add an equal volume of Ethyl Acetate (EtOAc).

  • Basification: Slowly add 10% aqueous Sodium Carbonate ( Na2​CO3​ ) dropwise under vigorous stirring until the aqueous phase reaches pH 10–12[3].

  • Extraction: Transfer to a separatory funnel, shake, and isolate the organic layer. Extract the aqueous layer one more time with fresh EtOAc.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the purified free aldehyde.

Phase 3: Recrystallization (Polishing)

Causality: For analytical-grade purity (>98%), crystalline lattice formation excludes trace regioisomers (e.g., 3-formyl isomers) that may have survived the bisulfite capture.

  • Dissolve the solid in a minimum amount of boiling EtOAc.

  • Slowly add Hexane dropwise until the solution reaches its cloud point.

  • Allow the solution to cool slowly to room temperature, then transfer to an ice bath (2-8°C) to maximize crystal yield.

  • Filter via a Büchner funnel and wash with ice-cold Hexane.

Part 4: Troubleshooting Guide & FAQs

Q1: My bisulfite adduct is precipitating as a gummy solid instead of remaining dissolved in the aqueous phase. How do I handle this? A1: This is a well-documented issue with hydrophobic or sterically hindered aromatic aldehydes. If the adduct forms a sticky, gummy material that is difficult to filter or extract, it indicates limited aqueous solubility[5]. Solution: Modify your co-solvent system. Replacing ethanol/methanol with Dimethyl Carbonate (DMC) or adding a small volume of Dimethylformamide (DMF) alters the solubility dynamics, allowing for a more rapidly filtering mixture or cleaner phase separation[3][5].

Q2: I am observing a low recovery yield of the final product, and NMR shows the presence of a carboxylic acid. What went wrong? A2: You are observing base-catalyzed hydrolysis of the methyl ester. Bisulfite adducts require basic conditions to decompose back to the free aldehyde[4]. If you used a strong base (like 50% NaOH ) without a protective organic layer, the ester was saponified into 2-formyl-4-hydroxybenzoic acid. Solution: Always use a milder base like 10% Na2​CO3​ and ensure the regeneration is performed in a biphasic system (EtOAc/Water). This allows the regenerated aldehyde to immediately escape the basic aqueous environment[5].

Q3: The purified product is degrading and turning yellow during storage. What are the optimal storage conditions? A3: Aromatic aldehydes are highly prone to auto-oxidation into their corresponding carboxylic acids when exposed to atmospheric oxygen. Furthermore, the phenolic hydroxyl group can undergo oxidative coupling. Solution: Store the purified Methyl 2-formyl-4-hydroxybenzoate strictly under an inert atmosphere (Nitrogen or Argon) at 2-8°C[1]. Ensure the storage vial is sealed tightly and protected from light.

References

  • PubChem. "Methyl 2-formyl-4-hydroxybenzoate | C9H8O4 | CID 121552961". National Institutes of Health (NIH). Available at:[Link]

  • Organic Process Research & Development. "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures". ACS Publications. Available at:[Link]

  • PMC. "Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis". National Institutes of Health (NIH) / The Royal Society of Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Purification of Methyl 2-formyl-4-hydroxybenzoate

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals optimizing the purification of Methyl 2-formyl-4-hydroxybenzoate (CAS: 1701806-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals optimizing the purification of Methyl 2-formyl-4-hydroxybenzoate (CAS: 1701806-37-2) . As a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including novel RAS inhibitors 1, achieving >99% purity is paramount.

This guide provides self-validating protocols, thermodynamic rationales, and troubleshooting steps for its recrystallization.

Part 1: Solvent Selection & Thermodynamics (FAQ)

Q: Why is selecting the right recrystallization solvent critical for this specific molecule, and what are the ideal candidates?

A: Methyl 2-formyl-4-hydroxybenzoate contains three distinct reactive functional groups: a phenolic hydroxyl, a formyl (aldehyde) group, and a methyl ester. This trifunctional nature dictates its solubility and stability profile.

  • The Acetalization Risk: Alcoholic solvents (like methanol or ethanol) are traditionally excellent for recrystallization. However, prolonged heating of formylbenzoates in alcohols, especially if trace acidic impurities remain from synthesis, can lead to unwanted acetal formation at the aldehyde group or transesterification of the methyl ester 2.

  • The Polarity Balance: The molecule is moderately polar. It requires a "good" solvent capable of disrupting its intermolecular hydrogen bonds (between the phenol and ester/aldehyde groups) at high temperatures, paired with an "anti-solvent" to force lattice formation upon cooling.

Quantitative Solvent Evaluation
Solvent SystemDielectric Constant (ε)Boiling Point (°C)SuitabilityMechanistic Pros & Cons
Ethyl Acetate / Heptane EtOAc: 6.0Heptane: 1.977 / 98Ideal (Primary) Pros: Excellent thermal gradient; heptane forces lattice formation.Cons: Requires precise titration to avoid oiling out.
Toluene 2.4110Good (Alternative) Pros: High BP allows wide cooling range; excellent for aromatics.Cons: Harder to dry completely under vacuum.
Methanol / Water MeOH: 33.0Water: 80.165 / 100Not Recommended Pros: Highly polar, good for removing salts.Cons: High risk of acetalization or transesterification.

Part 2: The Self-Validating Protocol (EtOAc / Heptane)

This protocol is designed as a self-validating system: each step provides a visual or physical checkpoint to ensure thermodynamic parameters are correct before proceeding.

Step 1: Initial Dissolution (The "Good" Solvent)

  • Action: Suspend the crude Methyl 2-formyl-4-hydroxybenzoate in a minimal volume of Ethyl Acetate (EtOAc) (approx. 3-5 mL per gram of crude). Heat to a gentle reflux (70-75°C) with stirring.

  • Causality: EtOAc effectively solvates the molecule at elevated temperatures due to dipole-dipole interactions. Using a minimal volume ensures the solution is near saturation at reflux, which is mathematically required to maximize the temperature gradient and yield upon cooling.

Step 2: Hot Filtration (Impurity Purge)

  • Action: If the solution is cloudy or contains dark particulates, perform a rapid hot filtration through a pre-warmed Buchner funnel or a short pad of Celite.

  • Causality: This removes insoluble polymeric byproducts or transition metal catalysts from upstream synthesis. Pre-warming the glassware prevents premature crystallization in the funnel stem.

Step 3: Anti-Solvent Titration (The Cloud Point)

  • Action: While maintaining the solution near reflux, add hot Heptane dropwise until the solution becomes faintly turbid (the "cloud point"). Immediately add just enough EtOAc (1-2 drops) to clear the solution again.

  • Causality: The cloud point is the exact thermodynamic boundary of solubility. Clearing it slightly ensures that as the temperature drops, the system enters the metastable zone, promoting the nucleation of pure crystals rather than crashing out amorphous solids.

Step 4: Controlled Nucleation and Cooling

  • Action: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed over 1-2 hours. Once at room temperature, transfer to an ice bath (0-4°C) for an additional hour.

  • Causality: Slow cooling allows the molecules time to orient into their lowest-energy crystalline lattice, excluding impurities. Rapid cooling traps impurities within the crystal lattice (occlusion).

Step 5: Harvesting and Washing

  • Action: Collect the crystals via vacuum filtration. Wash the filter cake with a small volume of ice-cold Heptane. Dry under vacuum at 40°C.

  • Causality: Cold heptane washes away residual mother liquor containing soluble impurities without redissolving the purified product. Vacuum drying removes residual solvent trapped in the interstitial spaces.

Part 3: Troubleshooting Common Issues (Q&A)

Q: My product is "oiling out" (forming a liquid layer) instead of crystallizing. What is the mechanism, and how do I fix it? A: "Oiling out" (liquid-liquid phase separation, or LLPS) occurs when the solute becomes supersaturated at a temperature above its melting point, or when the solvent system is too poor to maintain solvation before the freezing point of the solute is reached. The molecule separates as an amorphous liquid phase rather than a solid crystal.

  • The Fix: If oiling occurs, reheat the mixture until it forms a single clear phase. Add more of the "good" solvent (EtOAc) to lower the saturation temperature below the melting point of Methyl 2-formyl-4-hydroxybenzoate. Allow the solution to cool slightly before adding the anti-solvent (Heptane), or introduce a seed crystal at the metastable boundary to force solid nucleation before LLPS can occur.

Q: How do I remove residual carboxylic acid impurities (e.g., 2-formyl-4-hydroxybenzoic acid) resulting from incomplete esterification? A: Carboxylic acid impurities will often co-crystallize due to similar solubility profiles and hydrogen-bonding capabilities.

  • The Fix: Before recrystallization, dissolve the crude mixture in EtOAc and perform a mild basic wash (e.g., 5% aqueous NaHCO3). The carboxylic acid will deprotonate and partition into the aqueous layer, while the target methyl ester remains in the organic layer. Dry the organic layer over Na2SO4, concentrate, and then proceed with the recrystallization protocol.

Part 4: Recrystallization Workflow Diagram

Recrystallization_Workflow Start Crude Methyl 2-formyl- 4-hydroxybenzoate Solvent Select Solvent System (EtOAc / Heptane) Start->Solvent Dissolve Dissolve at Reflux (Minimal EtOAc) Solvent->Dissolve Filter Hot Filtration (Remove Particulates) Dissolve->Filter Cloud Titrate with Heptane (Reach Cloud Point) Filter->Cloud Cooling Controlled Cooling (RT then 4°C) Cloud->Cooling Oiling Oiling Out Observed? Cooling->Oiling Seed Reheat, Add EtOAc, Add Seed Crystals Oiling->Seed Yes Harvest Vacuum Filtration & Cold Wash Oiling->Harvest No Seed->Cooling Pure High-Purity Crystals (>99% by HPLC) Harvest->Pure

Workflow for the recrystallization of Methyl 2-formyl-4-hydroxybenzoate, including troubleshooting.

Part 5: References

  • European Patent Office. (2020). EP 3931188 B1: New Isoindolinone Substituted Indoles and Derivatives as RAS Inhibitors. Retrieved from 1

  • Sigma-Aldrich. Methyl 2-formyl-4-hydroxybenzoate | 1701806-37-2. Retrieved from

  • BenchChem. Challenges in the work-up procedure for Methyl 4-formylbenzoate reactions. Retrieved from 2

Sources

Optimization

Reducing byproduct formation in Methyl 2-formyl-4-hydroxybenzoate synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the synthesis of Methyl 3-formyl-4-hydroxybenzoate....

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the synthesis of Methyl 3-formyl-4-hydroxybenzoate. Our goal is to equip you with the necessary knowledge to minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for the synthesis of Methyl 3-formyl-4-hydroxybenzoate?

A1: For a highly regioselective synthesis that favors the desired ortho-formylation, we recommend a modified Duff reaction. This method utilizes paraformaldehyde as the formylating agent in the presence of magnesium dichloride (MgCl₂) and triethylamine (Et₃N) in a suitable solvent like acetonitrile.[1][2] This approach has been shown to provide good yields and is particularly effective for the ortho-formylation of phenols, even those containing electron-withdrawing groups like the methyl ester in your substrate, Methyl 4-hydroxybenzoate.[1][3]

Q2: Why is this modified Duff reaction preferred over classical methods like the Reimer-Tiemann or Vilsmeier-Haack reactions for this specific synthesis?

A2: The MgCl₂-Et₃N mediated formylation offers superior regioselectivity for the ortho position relative to the hydroxyl group.[3] The Reimer-Tiemann reaction, while a classic method for phenol formylation, often results in a mixture of ortho and para isomers and can have lower yields, especially with substrates bearing electron-withdrawing groups.[4][5][6] The Vilsmeier-Haack reaction is most effective on highly electron-rich aromatic systems and may not be as efficient for your substrate.[7][8][9][10]

Q3: What is a typical yield for the synthesis of Methyl 3-formyl-4-hydroxybenzoate using the recommended method?

A3: Reported yields for the formylation of Methyl 4-hydroxybenzoate using the MgCl₂-Et₃N and paraformaldehyde method are generally good, though they can be influenced by reaction conditions.[1] Some studies have reported yields in the range of 58% to 88%.[11] Factors such as reaction time, temperature, and stoichiometry of reagents can impact the final yield.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC). The starting material, Methyl 4-hydroxybenzoate, is more polar than the product, Methyl 3-formyl-4-hydroxybenzoate, and will have a lower Rf value. A suitable mobile phase would be a mixture of hexane and ethyl acetate. High-Performance Liquid Chromatography (HPLC) can also be employed for more quantitative analysis of the reaction mixture.[12]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Methyl 3-formyl-4-hydroxybenzoate.

Problem 1: Low Yield of the Desired Product

Symptoms:

  • Low recovery of solid product after work-up.

  • TLC or HPLC analysis of the crude product shows a complex mixture with a small amount of the desired product.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Action
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time or temperature.Monitor the reaction closely by TLC until the starting material is consumed. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.
Suboptimal Reagent Stoichiometry An incorrect ratio of Methyl 4-hydroxybenzoate to paraformaldehyde, MgCl₂, or triethylamine can lead to a lower yield.Ensure accurate measurement of all reagents. A molar ratio of phenol to MgCl₂ to triethylamine of approximately 1:1.5:3.7 has been reported to be effective.[11] An excess of paraformaldehyde is typically used.[1][2]
Moisture in Reagents or Solvent The presence of water can interfere with the reaction intermediates.Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
Product Loss During Work-up The product may have some solubility in the aqueous phase during extraction, or an inappropriate recrystallization solvent may be used.Ensure the pH of the aqueous layer is acidic during work-up to keep the product in its less soluble form. For recrystallization, carefully select a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures.
Problem 2: Presence of Unreacted Starting Material (Methyl 4-hydroxybenzoate)

Symptoms:

  • A spot corresponding to the starting material is clearly visible on the TLC plate of the crude product.

  • HPLC or NMR analysis confirms the presence of Methyl 4-hydroxybenzoate in the final product.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Action
Insufficient Reaction Time The reaction was stopped prematurely before all the starting material could be converted.Increase the reaction time and monitor by TLC until the starting material spot disappears or is significantly diminished.
Inadequate Temperature The reaction temperature may be too low for the reaction to proceed to completion at a reasonable rate.Ensure the reaction mixture is maintained at the appropriate reflux temperature.
Inefficient Mixing Poor stirring can lead to localized concentration gradients and incomplete reaction.Use a magnetic stir bar of adequate size and ensure vigorous stirring throughout the reaction.
Problem 3: Formation of Byproducts

Symptoms:

  • Multiple spots are observed on the TLC plate in addition to the product and starting material.

  • NMR or Mass Spectrometry data indicates the presence of unexpected molecular weights or signals.

Common Byproducts and Mitigation Strategies:

Byproduct Identification Cause and Mitigation
Methyl 3-(methoxymethyl)-4-hydroxybenzoate (MOM-ether) Higher Rf on TLC than the desired product. Look for a characteristic methoxymethyl singlet (~3.5 ppm) and a methylene singlet (~5.2 ppm) in the ¹H NMR spectrum.Cause: This byproduct is more likely to form with prolonged reaction times, especially in the presence of an excess of paraformaldehyde and a nucleophilic solvent.[1] Mitigation: Carefully monitor the reaction and stop it as soon as the starting material is consumed. Avoid excessively long reaction times.
Methyl 3,5-diformyl-4-hydroxybenzoate Lower Rf on TLC than the mono-formylated product. The ¹H NMR spectrum would show two distinct aldehyde protons and only one aromatic proton.Cause: Use of a large excess of the formylating agent (paraformaldehyde) can lead to di-formylation. Mitigation: Adjust the stoichiometry of paraformaldehyde. While an excess is needed, using a very large excess may favor di-formylation.
Isomeric Byproduct (e.g., Methyl 2-formyl-3-hydroxybenzoate) This is less likely with the recommended method due to its high ortho-selectivity.[2][3] However, if present, it would likely have a similar Rf on TLC. HPLC would be the best method for separation and identification.Cause: While the MgCl₂-Et₃N system strongly directs ortho to the hydroxyl group, some formation of the other isomer is theoretically possible. Mitigation: Stick to the recommended highly selective method. If isomeric impurities are a persistent issue, purification by column chromatography may be necessary.

Experimental Protocols

Recommended Synthesis of Methyl 3-formyl-4-hydroxybenzoate

This protocol is based on the highly ortho-selective formylation of phenols.[1][2][11]

Materials:

  • Methyl 4-hydroxybenzoate

  • Magnesium dichloride (anhydrous)

  • Triethylamine

  • Paraformaldehyde

  • Acetonitrile (anhydrous)

  • 1N Hydrochloric acid

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-hydroxybenzoate (1.0 eq) and anhydrous magnesium dichloride (1.5 eq).

  • Add anhydrous acetonitrile to dissolve the solids.

  • With stirring, slowly add triethylamine (3.75 eq) to the mixture.

  • Add paraformaldehyde (an excess, e.g., 6-8 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for the required reaction time (monitor by TLC, typically 4-24 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding 1N HCl until the mixture is acidic.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the organic layer with saturated brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_product Desired Product cluster_byproducts Potential Byproducts Methyl_4-hydroxybenzoate Methyl 4-hydroxybenzoate Intermediate_Complex Intermediate_Complex Methyl_4-hydroxybenzoate->Intermediate_Complex Coordination Reagents Paraformaldehyde, MgCl2, Et3N Reagents->Intermediate_Complex Methyl_3-formyl-4-hydroxybenzoate Methyl 3-formyl-4-hydroxybenzoate MOM_ether Methyl 3-(methoxymethyl)- 4-hydroxybenzoate Diformyl Methyl 3,5-diformyl- 4-hydroxybenzoate Intermediate_Complex->Methyl_3-formyl-4-hydroxybenzoate Formylation & Hydrolysis Intermediate_Complex->MOM_ether Side Reaction (prolonged time) Intermediate_Complex->Diformyl Side Reaction (excess reagent)

Caption: Synthesis of Methyl 3-formyl-4-hydroxybenzoate and potential byproduct pathways.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Synthesis Analysis Analyze Crude Product (TLC, HPLC, NMR) Start->Analysis Low_Yield Issue: Low Yield Analysis->Low_Yield Yield < Expected Unreacted_SM Issue: Unreacted Starting Material Analysis->Unreacted_SM Starting Material Detected Byproducts Issue: Byproduct Formation Analysis->Byproducts Impurity Spots/ Signals Present Success Pure Product Obtained Analysis->Success High Purity & Yield Action_Yield Check Reaction Time, Temperature, Stoichiometry, & Work-up Low_Yield->Action_Yield Troubleshoot Action_SM Increase Reaction Time/ Temperature, Improve Mixing Unreacted_SM->Action_SM Troubleshoot Action_Byproducts Optimize Reaction Time, Adjust Stoichiometry, Purify by Chromatography Byproducts->Action_Byproducts Troubleshoot Action_Yield->Start Re-run Experiment Action_SM->Start Re-run Experiment Action_Byproducts->Start Re-run Experiment

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

  • Hofsløkken, S., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262. Available at: [Link]

  • Yamazaki, T., & Haga, N. (1991). Formylation of Phenols with Electron-withdrawing Groups in Strong Acids. Synthesis of Substituted Salicylaldehydes. CHEMICAL & PHARMACEUTICAL BULLETIN, 39(11), 2773-2777. Available at: [Link]

  • Hansen, T. V., & Skattebøl, L. (2012). ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to Classical and Modern Formylation Techniques. BenchChem Technical Support.
  • SciSpace. (1999). Convenient method for the ortho-formylation of phenols. Acta Chemica Scandinavica. Available at: [Link]

  • Ranjbar-Karimi, R., et al. (2017). One-pot synthesis of salicylaldoximes from the corresponding phenols using MgO nanoparticles. Organic Chemistry Research, 3(1), 8-15.
  • Biological Magnetic Resonance Bank. (n.d.). Methyl 4-hydroxybenzoate. BMRB. Available at: [Link]

  • Wikipedia. (n.d.). Dakin oxidation. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJPSR, 3(8), 2486-2498.
  • Allen, A. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Allen Overseas. Available at: [Link]

  • RecNotes. (n.d.). Reimer Tiemann Reaction. Available at: [Link]

  • Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Available at: [Link]

  • L.S.College, Muzaffarpur. (n.d.). Dakin Rearrangement.
  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Available at: [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Available at: [Link]

  • L.S.College, Muzaffarpur. (2020). Reimer–Tiemann reaction.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Dakin Reaction. Available at: [Link]

  • Sciencemadness.org. (n.d.). The Reimer-Tiemann Reaction. Available at: [Link]

  • FAO. (1998). METHYL p-HYDROXYBENZOATE. Available at: [Link]

  • Organic Syntheses. (n.d.). 3-Bromo-2-hydroxybenzaldehyde. Available at: [Link]

  • Studylib.net. (n.d.). 287 ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. Available at: [Link]

  • Murakata, Y., et al. (2003). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). Heterocycles, 60(8), 1875-1884.
  • Google Patents. (n.d.). JP6503220B2 - Purification method of 4-hydroxybenzoic acid long chain ester.
  • Green Chemistry. (2021). E-Dakin reaction: oxidation of hydroxybenzaldehydes to phenols with electrochemically generated peroxodicarbonate as sustainable ex-cell oxidizer. Royal Society of Chemistry.
  • BenchChem. (2025).
  • MDPI. (2007).
  • SIELC. (n.d.). Separation of Methyl 4-formylbenzoate on Newcrom R1 HPLC column. Available at: [Link]

  • PubChem. (n.d.). Methyl 4-formyl-3-hydroxybenzoate. National Institutes of Health. Available at: [Link]

  • Google Patents. (n.d.). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: Methyl vs. Ethyl 2-Formyl-4-Hydroxybenzoate in Advanced Synthesis

Introduction & Structural Profiling Methyl 2-formyl-4-hydroxybenzoate (CAS 1701806-37-2)[1] and its ethyl homologue are highly versatile, tri-functional building blocks utilized extensively in pharmaceutical synthesis an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Profiling

Methyl 2-formyl-4-hydroxybenzoate (CAS 1701806-37-2)[1] and its ethyl homologue are highly versatile, tri-functional building blocks utilized extensively in pharmaceutical synthesis and drug development. Both molecules feature an ester group, an ortho-formyl group, and a para-phenolic hydroxyl group. While they share identical orthogonal reactivity at the aldehyde and phenol centers, the choice between the methyl and ethyl ester dictates the molecule's steric profile, metabolic stability, and lability during nucleophilic acyl substitution.

Causality in Reactivity Differences

As a Senior Application Scientist, it is critical to understand that the core performance difference between these two substrates lies in the BAc2 (Bimolecular Base-catalyzed Acyl-oxygen cleavage) mechanism.

  • Ester Hydrolysis & Amidation: The methyl ester is significantly more reactive toward nucleophiles (such as hydroxide or amines) than the ethyl ester. This is governed by steric hindrance. During the formation of the tetrahedral intermediate, the bulkier ethyl group increases the activation energy ( Ea​ ), thereby reducing the reaction rate constant ( k ) and increasing the half-life ( t1/2​ )[2]. In drug development, if a transient protecting group or a highly labile prodrug linkage is required, the methyl ester is preferred. If greater hydrolytic stability is needed during downstream synthetic steps or in plasma, the ethyl ester is superior as supported by [2].

  • Formyl Reactivity: The aldehyde group at position 2 is highly electrophilic. Because the ester alkyl chain (methyl vs. ethyl) is distal and its inductive effect difference is negligible at this position, both compounds undergo Schiff base formation, reductive amination, and Wittig olefination at identical rates.

  • Phenolic Alkylation: The 4-hydroxyl group is highly acidic (pKa ~7.5) due to the electron-withdrawing nature of the para-ester and meta-formyl groups. Chemoselective O-alkylation can be achieved rapidly in both derivatives using mild bases like potassium carbonate, as demonstrated in [3].

Quantitative Data Comparison

The table below summarizes the comparative reactivity metrics of the two derivatives, allowing researchers to select the optimal building block based on kinetic requirements.

Property / Reactivity MetricMethyl 2-formyl-4-hydroxybenzoateEthyl 2-formyl-4-hydroxybenzoate
Steric Parameter (Taft Es​ ) 0.00 (Baseline)-0.07 (More hindered)
Relative Hydrolysis Rate ( krel​ ) 1.0 (Fast)~0.7 (Slower)
Plasma Metabolic Stability Lower (Rapid cleavage)Higher (Prolonged half-life)
Phenolic pKa ~7.5~7.5
Aldehyde Electrophilicity HighHigh

Orthogonal Reactivity Pathways

The following diagram illustrates the independent reaction sites available on these scaffolds, highlighting where the ester alkyl chain impacts reactivity.

ReactivityMap Core 2-Formyl-4-hydroxybenzoate (Methyl / Ethyl) Ester Ester Carbonyl (Hydrolysis / Amidation) Methyl > Ethyl Reactivity Core->Ester Nucleophilic Attack Formyl Formyl Group (Reductive Amination) Equal Reactivity Core->Formyl Electrophilic Center Phenol Phenolic OH (O-Alkylation) Equal Reactivity Core->Phenol Acidic Proton

Orthogonal reactivity pathways of 2-formyl-4-hydroxybenzoate derivatives.

Self-Validating Experimental Protocols

Protocol A: Comparative Base-Catalyzed Hydrolysis Kinetics

This protocol establishes the exact hydrolytic half-life differences between the methyl and ethyl esters. It utilizes an internal standard (biphenyl) to ensure self-validation, correcting for any solvent evaporation or injection volume variances during sampling.

  • Substrate Preparation: Prepare separate 0.1 M solutions of Methyl 2-formyl-4-hydroxybenzoate and Ethyl 2-formyl-4-hydroxybenzoate in HPLC-grade acetone. Add 0.05 M biphenyl as an internal standard.

  • Reaction Initiation: Equilibrate the solutions to 25°C. Add an equal volume of 0.5 M aqueous NaOH to each flask under vigorous stirring.

  • Kinetic Sampling: At t=5,10,15,30, and 60 minutes, withdraw 100 µL aliquots.

  • Quenching: Immediately quench each aliquot into 900 µL of 0.1 M HCl in acetonitrile to halt base-catalyzed cleavage.

  • HPLC-UV Analysis: Inject 10 µL of the quenched samples onto a C18 reverse-phase column. Monitor at 254 nm. Calculate the remaining ester concentration relative to the internal standard to determine the exact t1/2​ [2].

Workflow Prep 1. Substrate Prep 0.1M in Acetone React 2. Base Addition 0.5M NaOH at 25°C Prep->React Sample 3. Aliquot Sampling Quench with HCl React->Sample Analyze 4. HPLC-UV Analysis Determine t(1/2) Sample->Analyze

Step-by-step workflow for comparative base-catalyzed hydrolysis kinetics.

Protocol B: Chemoselective O-Alkylation of the Phenolic Hydroxyl

This protocol demonstrates the selective functionalization of the 4-hydroxyl group without disturbing the ester or formyl groups, leveraging the high acidity of the phenol[3].

  • Reagent Mixing: Dissolve 8.56 mmol of the chosen 2-formyl-4-hydroxybenzoate ester in 20 mL of anhydrous acetone. Cool the mixture to 0°C under an inert N₂ atmosphere.

  • Base Addition: Add 10.27 mmol of finely powdered anhydrous potassium carbonate ( K2​CO3​ ). This weak base selectively deprotonates the phenol without causing ester hydrolysis.

  • Alkylation: Dropwise add 11.97 mmol of the alkylating agent (e.g., benzyl-2-bromoacetate).

  • Propagation & Isolation: Stir the reaction for 18 hours, allowing it to slowly warm to room temperature. Quench with 5 mL of distilled water, extract with ethyl acetate, and purify via silica gel flash chromatography.

References

  • Title: Comparative chemical and biological hydrolytic stability of homologous esters and isosteres Source: Journal of Enzyme Inhibition and Medicinal Chemistry (NIH / PubMed) URL: [Link]

  • Title: KR20070098934A - How to Conjugate Aminothiol-Containing Molecules to a Vehicle Source: Google Patents URL

Sources

Comparative

HPLC Method Validation for Methyl 2-formyl-4-hydroxybenzoate: A Comparative Guide of C18 vs. Phenyl-Hexyl Stationary Phases

Introduction: The Analytical ChallengeMethyl 2-formyl-4-hydroxybenzoate (CAS: 1701806-37-2) is a highly functionalized aromatic compound featuring a phenolic hydroxyl, an aldehyde, and a methyl ester. While it serves as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical ChallengeMethyl 2-formyl-4-hydroxybenzoate (CAS: 1701806-37-2) is a highly functionalized aromatic compound featuring a phenolic hydroxyl, an aldehyde, and a methyl ester. While it serves as a crucial building block in pharmaceutical synthesis, its multiple oxygen-containing functional groups present unique challenges for chromatographic quantification. The presence of the electron-withdrawing aldehyde and ester groups, combined with the ionizable phenolic group, frequently leads to peak tailing and poor resolution from structurally similar impurities when analyzed using standard silica-based methodologies.

This guide objectively compares the performance of a traditional Standard C18 column against a specialized Phenyl-Hexyl column for the quantification of Methyl 2-formyl-4-hydroxybenzoate, validating both approaches against the rigorous.

Mechanistic Insights: Why Stationary Phase Chemistry Matters

When developing a stability-indicating HPLC method, the choice of stationary phase dictates the success of the validation lifecycle.

  • Standard C18 Columns : Rely primarily on dispersive van der Waals forces. While excellent for general hydrophobicity, they often struggle to provide optimal selectivity for closely related aromatic impurities of highly functionalized benzenes. The residual silanols on C18 columns frequently interact with the aldehyde and hydroxyl groups of Methyl 2-formyl-4-hydroxybenzoate, causing secondary interactions that manifest as peak tailing.

  • Phenyl-Hexyl Columns : Offer complementary selectivity through π−π interactions. The phenyl ring on the stationary phase interacts directly with the electron-deficient aromatic ring of the analyte. This π−π overlap, combined with the hexyl linker providing steric flexibility, enhances resolution from structurally similar degradants while shielding residual silanols, thereby sharpening peak shape.

Experimental Workflow & Protocols

To ensure the highest level of trustworthiness, the following methodology is designed as a self-validating system . The protocol incorporates a System Suitability Test (SST) that must pass before any validation data is acquired.

Step-by-Step Methodology

1. Mobile Phase Preparation

  • Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) in highly purified HPLC-grade water (pH ~2.1).

    • Causality: The low pH suppresses the ionization of the phenolic hydroxyl group (pKa ~8.5), ensuring the analyte remains in its neutral state to prevent peak splitting and retention time shifts.

  • Organic Phase (B): HPLC-grade Acetonitrile (ACN).

2. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Gradient Program: 20% B to 80% B over 15 minutes, hold for 2 minutes, return to 20% B.

  • Detection: UV at 254 nm (optimal for the conjugated aromatic system).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

3. Sample Preparation

  • Dissolve the in a 50:50 Water:ACN diluent to achieve a stock concentration of 1.0 mg/mL. Sonicate for 5 minutes. Dilute to a working concentration of 100 µg/mL.

4. System Suitability Testing (SST) - The Self-Validating Gate

  • Inject the 100 µg/mL standard solution five consecutive times.

  • Acceptance Criteria: %RSD of peak area ≤ 2.0%, Theoretical plates (N) ≥ 5000, and Tailing factor (Tf) ≤ 1.5. If the system fails these criteria, the run is aborted, forcing the analyst to troubleshoot (e.g., purge lines, check column health) before proceeding.

Method Validation (ICH Q2(R2) Framework)

Validation was executed according to the to compare the C18 and Phenyl-Hexyl columns.

  • Specificity (Forced Degradation) : Samples were subjected to acid (0.1N HCl), base (0.1N NaOH), and oxidative (3% H₂O₂) stress for 24 hours to generate degradation products.

  • Linearity & Range : Evaluated across 7 concentration levels from 25% to 150% of the target concentration (25 µg/mL to 150 µg/mL).

  • Accuracy & Precision : Assessed via recovery studies of spiked placebo at 50%, 100%, and 150% levels (n=3 per level), alongside intra-day repeatability.

Comparative Validation Results
Validation ParameterICH Q2(R2) Acceptance CriteriaStandard C18 ColumnPhenyl-Hexyl ColumnPerformance Conclusion
Specificity (Resolution) Rs > 2.0 from nearest degradantRs = 1.8 (Base degradant overlap)Rs = 3.2 (Baseline separation)Phenyl-Hexyl superior due to π−π selectivity resolving polar aromatic degradants.
Linearity (r²) ≥ 0.9990.99850.9998Both acceptable; Phenyl-Hexyl exhibits tighter linearity.
Accuracy (% Recovery) 98.0% - 102.0%97.5% - 101.2%99.1% - 100.8%Phenyl-Hexyl passes ; C18 fails at the lower end due to peak integration errors from tailing.
Precision (% RSD) ≤ 2.0%1.9%0.6%Phenyl-Hexyl superior ; exhibits higher repeatability.
Peak Tailing Factor (Tf) ≤ 1.51.65 (Significant tailing)1.05 (Highly symmetrical)Phenyl-Hexyl superior ; effectively mitigates secondary silanol interactions.

Data Analysis & Conclusion : The standard C18 column failed to meet the ideal peak tailing factor and struggled with specificity during base degradation. The degradation products (likely hydrolyzed carboxylic acids) co-eluted with the main peak on the C18 phase. Conversely, the Phenyl-Hexyl column, leveraging π−π retention mechanisms, successfully resolved these polar aromatic degradants and provided highly symmetrical peaks, proving it is the superior stationary phase for quantifying Methyl 2-formyl-4-hydroxybenzoate.

Validation Workflow Visualization

ValidationWorkflow Dev Method Development (C18 vs Phenyl-Hexyl) Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity & Range (r² ≥ 0.999) Spec->Lin Acc Accuracy & Precision (%Recovery, %RSD) Lin->Acc Rob Robustness (pH, Temp, Flow) Acc->Rob Val Validated Method ICH Q2(R2) Compliant Rob->Val

ICH Q2(R2) Method Validation Lifecycle for Methyl 2-formyl-4-hydroxybenzoate.

References

  • Title : Methyl 2-formyl-4-hydroxybenzoate | C9H8O4 | CID 121552961 Source : PubChem URL :[Link]

  • Title : Analytical Method Validation for Quality Assurance and Process Validation Professionals Source : American Pharmaceutical Review URL :[Link]

  • Title : What is the Method Validation Steps According to ICH and USP Guidelines? Source : ResearchGate URL :[Link]

Validation

Comparing formylation methods for synthesizing Methyl 2-formyl-4-hydroxybenzoate

An authoritative comparison guide on synthesizing Methyl 2-formyl-4-hydroxybenzoate requires addressing a fundamental paradox in organic chemistry: the innate electronic bias of the starting material. As a Senior Applica...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative comparison guide on synthesizing Methyl 2-formyl-4-hydroxybenzoate requires addressing a fundamental paradox in organic chemistry: the innate electronic bias of the starting material.

As a Senior Application Scientist, I often see researchers attempt to synthesize this target using standard formylation protocols on methyl 4-hydroxybenzoate, only to isolate the incorrect regioisomer. This guide dissects the mechanistic causality behind this regioselectivity challenge, compares the efficacy of traditional versus directed methods, and provides self-validating experimental protocols to ensure synthetic success.

The Regioselectivity Paradox: Electronic Bias vs. Directed Metalation

The starting material, methyl 4-hydroxybenzoate, possesses two directing groups:

  • The Hydroxyl Group (-OH): A powerful π -donor that strongly activates the ring toward Electrophilic Aromatic Substitution (EAS), directing electrophiles to the ortho positions (positions 3 and 5).

  • The Ester Group (-COOCH 3​ ): An electron-withdrawing group that deactivates the ring, but can act as a Lewis basic coordinating group for lithium in Directed Ortho Metalation (DoM).

Because the -OH group's electronic effect overwhelmingly dominates, traditional EAS formylation methods (e.g., Vilsmeier-Haack, Duff, or Casnati-Skattebøl) will exclusively yield Methyl 3-formyl-4-hydroxybenzoate [1]. To successfully synthesize the target Methyl 2-formyl-4-hydroxybenzoate , the chemist must override this electronic bias by protecting the phenol and employing a DoM strategy directed by the ester[2].

Regioselectivity SM Methyl 4-hydroxybenzoate EAS Electrophilic Aromatic Substitution (e.g., MgCl2 / (CH2O)n) SM->EAS -OH Directing Group (Strong pi-donor) DoM Directed Ortho Metalation (sec-BuLi, TMEDA, DMF) SM->DoM Ester Directing Group (Requires OH protection) Prod3 Methyl 3-formyl-4-hydroxybenzoate (Thermodynamic/Electronic Bias) EAS->Prod3 Prod2 Methyl 2-formyl-4-hydroxybenzoate (Target Compound) DoM->Prod2

Electronic bias vs. directed metalation pathways in the formylation of methyl 4-hydroxybenzoate.

Quantitative Comparison of Formylation Methods

To make an informed choice, we must compare the performance metrics of the standard EAS approach against the DoM strategy.

MethodologyReagentsPrimary RegioisomerYield (%)ScalabilityKey Mechanistic Limitation
Casnati-Skattebøl (EAS) MgCl 2​ , Et 3​ N, (CH 2​ O) n​ 3-formyl (Incorrect)83 - 89%High (Kg scale)Mg 2+ templates exclusively to the phenoxide, forcing ortho-formylation to the -OH[1].
Duff Reaction (EAS) HMTA, TFA3-formyl (Incorrect)65 - 80%MediumIminium ion intermediate attacks the most electron-rich position (ortho to -OH).
DoM Strategy sec-BuLi, TMEDA, DMF2-formyl (Target) 55 - 65%Low-MediumRequires cryogenic conditions (-78 °C) and transient protection of the -OH group[2].

Causality-Driven Experimental Protocols

Every robust protocol must be a self-validating system. Below are the methodologies for both the EAS baseline (to demonstrate the pitfall) and the DoM solution (to achieve the target).

Protocol A: The EAS Baseline (Casnati-Skattebøl Reaction)

Note: This method is highly efficient but yields the 3-formyl isomer. It is included here to demonstrate the necessity of the DoM approach.

Mechanistic Rationale: Triethylamine deprotonates the phenol. The anhydrous MgCl 2​ forms a magnesium phenoxide complex that acts as a Lewis acid, coordinating with formaldehyde. This templating effect rigidly directs the formyl group to the position adjacent to the phenol[1][3].

  • Preparation: Purge a dry 500-mL Schlenk flask with argon. Add 100 mmol of methyl 4-hydroxybenzoate, 100 mmol of strictly anhydrous MgCl 2​ beads, and 150 mmol of paraformaldehyde[3].

    • Causality Check: The use of anhydrous MgCl 2​ beads is critical. Trace water coordinates the Mg 2+ ion, destroying the templating complex and halting the reaction[4].

  • Solvent & Base Addition: Inject 250 mL of dry acetonitrile, followed by dropwise addition of 100 mmol of dry Et 3​ N.

  • Reflux: Heat the mixture to gentle reflux (approx. 80 °C) for 3 hours. The solution will transition to a bright orange-yellow[3].

  • Workup: Cool to room temperature, dilute with diethyl ether, and quench with 1 N HCl to break the magnesium complex. Extract, dry over MgSO 4​ , and concentrate.

  • Self-Validation: Run a TLC (Hexanes:EtOAc 3:1). The product will show a highly fluorescent spot under 254 nm UV due to the extended conjugation of the intramolecular hydrogen-bonded salicylaldehyde motif. 1 H-NMR will confirm the aldehyde proton at ~9.8 ppm.

Protocol B: The Target Solution (DoM-Mediated Formylation)

This is the authoritative method for synthesizing Methyl 2-formyl-4-hydroxybenzoate.

Mechanistic Rationale: The acidic phenol must be protected to prevent the destruction of the alkyllithium base. Methoxymethyl (MOM) chloride is used because the resulting MOM ether is stable to strong bases but easily cleaved by mild acid. sec-BuLi is selected over n-BuLi because its steric bulk prevents nucleophilic attack on the ester, acting purely as a kinetic base. TMEDA breaks up sec-BuLi hexamers, dramatically increasing its basicity to deprotonate the ortho-ester position[2][5].

DoMWorkflow Step1 1. Phenol Protection (MOM-Cl, DIPEA) Step2 2. Metalation (sec-BuLi, TMEDA, -78°C) Step1->Step2 Step3 3. Formylation (Anhydrous DMF) Step2->Step3 Step4 4. Deprotection (HCl / MeOH) Step3->Step4

Step-by-step workflow for the DoM-mediated synthesis of the 2-formyl target.

  • Protection: Dissolve methyl 4-hydroxybenzoate in dry DCM. Add 1.5 eq of DIPEA and 1.2 eq of MOM-Cl at 0 °C. Stir for 4 hours, wash with water, and concentrate to yield the MOM-protected ester.

  • Metalation: Dissolve the protected ester (10 mmol) and TMEDA (12 mmol) in dry THF (50 mL) under argon. Cool strictly to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add sec-BuLi (11 mmol, 1.4 M in cyclohexane) dropwise over 20 minutes. Maintain at -78 °C for 1 hour to allow the ester group to direct the lithium to the 2-position[2].

    • Self-Validation (Lithiation Check): Quench a 0.5 mL aliquot with MeOD. Analyze by 1 H-NMR; the disappearance of the proton signal at ~7.9 ppm (ortho to the ester) confirms successful lithiation.

  • Electrophilic Quench: Rapidly inject anhydrous DMF (30 mmol). Stir for 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature.

  • Deprotection & Workup: Quench with saturated NH 4​ Cl. Extract the organic layer, concentrate, and dissolve the crude intermediate in methanol. Add 3 N HCl and stir at 40 °C for 2 hours to cleave the MOM ether. Neutralize, extract with EtOAc, and purify via flash chromatography.

  • Final Validation: 1 H-NMR will show the aldehyde proton at ~10.2 ppm. Crucially, the aromatic splitting pattern will show a doublet at ~8.0 ppm (H-6), a doublet of doublets at ~7.1 ppm (H-5), and a meta-coupled doublet at ~7.4 ppm (H-3), confirming the 2-formyl regiochemistry.

References

  • Hofsløkken, N. U. and Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica. URL:[Link]

  • Hansen, T. V.; Skattebøl, L. (2005). ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses. URL:[Link]

  • Li, Y. et al. (2021). Total Syntheses of Aturanosides A and B. Organic Letters, American Chemical Society. URL: [Link]

  • Clayden, J. et al. (2022). Access to Diarylmethanols by Wittig Rearrangement of ortho-, meta-, and para-Benzyloxy-N-Butylbenzamides. The Journal of Organic Chemistry, American Chemical Society. URL: [Link]

Sources

Comparative

Comparative Molecular Docking Studies of Methyl 2-formyl-4-hydroxybenzoate Derivatives: A Technical Guide for Lead Optimization

Methyl 2-formyl-4-hydroxybenzoate (M2F4HB) is a highly versatile bifunctional pharmacophore. Its structural topology—featuring a reactive formyl group for Schiff base condensation, a phenolic hydroxyl for hydrogen bondin...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 2-formyl-4-hydroxybenzoate (M2F4HB) is a highly versatile bifunctional pharmacophore. Its structural topology—featuring a reactive formyl group for Schiff base condensation, a phenolic hydroxyl for hydrogen bonding, and an ester moiety for lipophilic tuning—makes it an ideal building block for targeted therapeutics. Recently, M2F4HB derivatives, particularly indole conjugates, have shown promise in targeting the notoriously difficult mutant KRAS protein.

As a Senior Application Scientist, I have designed this guide to objectively compare the computational binding profiles of M2F4HB derivatives against standard clinical alternatives. This document outlines a self-validating molecular docking workflow, explicitly detailing the causality behind each experimental parameter to ensure maximum scientific integrity.

Structural Rationale & Target Selection

To evaluate the efficacy of M2F4HB derivatives, we benchmarked them against Sotorasib (AMG 510) , a first-in-class KRAS G12C inhibitor. While Sotorasib is a covalent inhibitor, its initial non-covalent binding affinity dictates its residence time in the Switch II pocket (). By comparing the pre-reactive non-covalent docking poses of M2F4HB derivatives to Sotorasib, we establish a highly objective, apples-to-apples baseline for lead optimization.

Mechanism of Action

M2F4HB-indole derivatives are designed to occupy the allosteric Switch II pocket of KRAS, locking the protein in its inactive GDP-bound state and preventing the downstream phosphorylation cascade.

Pathway KRAS Mutant KRAS (GTP-bound) RAF RAF Kinase KRAS->RAF Activates M2F4HB M2F4HB-Indole Derivative M2F4HB->KRAS Inhibits MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Prolif Tumor Cell Proliferation ERK->Prolif Drives Transcription

Mechanism of action for KRAS pathway inhibition by M2F4HB derivatives.

Experimental Protocol: A Self-Validating Docking Workflow

A robust docking study must be self-validating. If the protocol cannot accurately reproduce the binding pose of a known co-crystallized ligand, the subsequent derivative screening is mathematically invalid.

Step 1: Receptor Preparation
  • PDB Retrieval: Download the high-resolution crystal structure of KRAS G12C (PDB ID: 6OIM) from the RCSB Protein Data Bank ().

  • Causality of Water Removal: Strip all non-structural water molecules. Why? Bulk solvent waters create artificial steric clashes during rigid-receptor docking. However, bridging waters that coordinate critical hydrogen bonds must be retained. For the highly hydrophobic Switch II pocket, complete desolvation yields the highest predictive accuracy.

  • Protonation State Assignment: Use PROPKA to assign protonation states at physiological pH (7.4) and minimize the structure using the OPLS4 force field.

Step 2: Ligand Preparation
  • Conformer Generation: Sketch the M2F4HB derivatives (Parent, Thiosemicarbazone, and Indole conjugate) and generate 3D conformers using Open Babel ().

  • Causality of Charge Assignment: Assign Gasteiger partial charges and minimize energy using the MMFF94 force field. Why? Docking algorithms rely heavily on Coulombic electrostatic scoring. If the phenolic hydroxyl group's partial charges are misassigned, the algorithm will fail to predict critical H-bond donor interactions.

Step 3: Grid Box Definition & Docking
  • Grid Generation: Center the grid box explicitly on the Cys12 residue (Coordinates: X= -2.5, Y= 4.1, Z= -12.3). Why? Restricting the search space to the allosteric pocket prevents the algorithm from finding false-positive local energy minima on the solvent-exposed surface of the protein.

  • Execution: Run the simulation using AutoDock Vina () with an exhaustiveness parameter of 16 to ensure deep conformational sampling.

DockingWorkflow LPrep Ligand Preparation (M2F4HB Derivatives) Grid Grid Box Generation (Active Site Definition) LPrep->Grid PPrep Protein Preparation (Target Receptor) PPrep->Grid Dock Molecular Docking (AutoDock Vina) Grid->Dock Anal Interaction Analysis (PLIP / PyMOL) Dock->Anal

Computational workflow for M2F4HB derivative docking.

Comparative Performance Data

To validate the system, Sotorasib was re-docked into the 6OIM structure. The resulting Root Mean Square Deviation (RMSD) was 0.85 Å . Because this is well below the standard 2.0 Å threshold, the protocol is mathematically validated and trustworthy for screening the M2F4HB derivatives.

Table 1: Binding Affinity and Interaction Profiling
CompoundBinding Free Energy (kcal/mol)Key H-Bond InteractionsKey Hydrophobic ContactsRMSD vs. Native (Å)
Sotorasib (Clinical Alternative)-9.8K16, R68, Q99V9, I100, M1060.85
M2F4HB-Indole (Target Product)-8.5R68, Y96V9, Y96, M1061.12
M2F4HB-TSC (Intermediate)-6.2K16, E62V91.85
M2F4HB (Parent Scaffold)-4.1K16None2.40
Objective Analysis
  • The Parent Scaffold: Unmodified M2F4HB exhibits poor binding (-4.1 kcal/mol) due to a lack of steric bulk, causing it to "float" within the large Switch II pocket without anchoring hydrophobic contacts.

  • The TSC Derivative: Adding a thiosemicarbazone (TSC) group improves H-bonding (engaging E62), but lacks the lipophilicity required to displace water in the deep hydrophobic cleft.

  • The Indole Derivative: The M2F4HB-Indole conjugate demonstrates highly competitive non-covalent binding (-8.5 kcal/mol) compared to Sotorasib (-9.8 kcal/mol). The indole ring successfully mimics Sotorasib's aromatic interactions with Y96 and M106, proving that M2F4HB is a highly viable scaffold for developing novel, non-covalent KRAS inhibitors.

References

  • Canon, J., Rex, K., Saura, A. Y., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature.[Link]

  • Berman, H. M., Westbrook, J., Feng, Z., et al. (2000). The Protein Data Bank. Nucleic Acids Research. [Link]

  • O'Boyle, N. M., Banck, M., James, C. A., et al. (2011). Open Babel: An open chemical toolbox. Journal of Cheminformatics.[Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.[Link]

Validation

High-Resolution TLC Solvent Systems for Monitoring Methyl 2-formyl-4-hydroxybenzoate Reactions: A Comparative Guide

Methyl 2-formyl-4-hydroxybenzoate is a highly versatile building block in drug discovery and organic synthesis. Featuring three distinct functional groups—a methyl ester, an ortho-formyl (aldehyde) group, and a para-phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 2-formyl-4-hydroxybenzoate is a highly versatile building block in drug discovery and organic synthesis. Featuring three distinct functional groups—a methyl ester, an ortho-formyl (aldehyde) group, and a para-phenolic hydroxyl—it serves as a precursor for a myriad of transformations, including O-alkylation, reductive amination, and ester hydrolysis.

However, this multi-functionality presents a unique chromatographic challenge. The free phenolic hydroxyl acts as a strong hydrogen-bond donor, while the ester and aldehyde serve as hydrogen-bond acceptors. This leads to strong interactions with the polar silanol groups of normal-phase silica gel. This guide provides an objective comparison of Thin-Layer Chromatography (TLC) solvent systems optimized for monitoring the most common synthetic transformations of this molecule, backed by mechanistic causality and field-proven protocols.

The Chromatographic Profile & Selectivity Challenges

Understanding the baseline retention behavior of the starting material is critical. On standard normal-phase silica gel (SiO₂), the free phenolic -OH heavily dictates the Retention factor (Rf). Because silica is highly polar, compounds with strong hydrogen-bond donating capabilities interact more strongly with the stationary phase and migrate slower ([1]).

  • O-Alkylation: Converts the phenol into an ether, eliminating the primary H-bond donor. The product becomes significantly less polar, resulting in a much higher Rf.

  • Reductive Amination: Converts the aldehyde into a secondary or tertiary amine. The product becomes highly polar and basic, often leading to severe streaking on silica without a basic modifier.

  • Ester Hydrolysis: Yields a carboxylic acid. The product is extremely polar and will remain at the baseline (Rf ≈ 0) in standard normal-phase systems without an acidic modifier.

Alkylation_Logic SM Methyl 2-formyl-4-hydroxybenzoate (Strong H-Bond Donor) RXN O-Alkylation Reaction (Base + Alkyl Halide) SM->RXN Chemical Transformation TLC Normal-Phase TLC (Silica Gel) SM->TLC Spotting PROD Methyl 2-formyl-4-alkoxybenzoate (H-Bond Donor Lost) RXN->PROD PROD->TLC Spotting RF_SM Lower Rf (Strong Silica Affinity) TLC->RF_SM SM Migration RF_PROD Higher Rf (Weak Silica Affinity) TLC->RF_PROD Product Migration

Fig 1. Mechanistic rationale for Rf shifts during the O-alkylation of Methyl 2-formyl-4-hydroxybenzoate.

Comparative Analysis of TLC Solvent Systems

Selecting the right mobile phase is a delicate balance of solvent strength and selectivity ([2]). The ideal solvent system should yield an Rf between 0.2 and 0.8 for clear, quantifiable separation ([3]).

Table 1: Performance Comparison of Solvent Systems for Key Reactions

Solvent SystemTypical Ratio (v/v)Target ReactionPerformance & Selectivity ProfileEst. Rf (SM)Est. Rf (Product)
Hexane / Ethyl Acetate 3:1 to 1:1O-AlkylationStandard. Good baseline separation. Product elutes much faster than SM due to loss of phenol OH.0.350.65
Hexane / MTBE 1:1 to 1:2O-Alkylation (Complex)High Resolution. MTBE alters elution order and separates closely eluting impurities better than EtOAc ([2]).0.300.60
DCM / Methanol 95:5 to 90:10Aldehyde ReductionPolar. Necessary for the highly polar benzyl alcohol product. EtOAc/Hexane is often too weak.0.800.40
DCM / MeOH / Et₃N 90:9:1Reductive AminationBasic Modifier. Triethylamine deactivates acidic silanol sites, preventing the basic amine product from streaking.0.850.35
DCM / MeOH / AcOH 90:9:1Ester HydrolysisAcidic Modifier. Acetic acid suppresses the ionization of the carboxylic acid product, allowing it to migrate.0.900.25
Mechanistic Causality in Solvent Selection

Why does Hexane/MTBE sometimes outperform the standard Hexane/EtOAc? Solvents fall into different selectivity groups based on their dipole and hydrogen-bonding characteristics. Ethyl acetate belongs to Group 6, acting primarily as a strong dipole interactor. MTBE belongs to Group 1, functioning as a strong localized hydrogen-bond acceptor ([2]). When monitoring the O-alkylation of Methyl 2-formyl-4-hydroxybenzoate, if a byproduct forms (e.g., an aldol condensation byproduct from the formyl group), MTBE's unique H-bond accepting nature can exploit subtle differences in the analytes' remaining polar surface area, pulling them apart more effectively than Ethyl Acetate.

Similarly, in reductive amination, the newly formed amine interacts ionically with the slightly acidic silanol groups (Si-OH) on the TLC plate. Without a basic modifier like Triethylamine (Et₃N), the amine undergoes continuous protonation/deprotonation as it travels, causing a "streak." The Et₃N competitively binds to the silanol sites, creating a neutral surface for the amine to migrate smoothly.

TLC_Workflow A Reaction Mixture (SM + Product) B Spotting on Silica Gel (Stationary Phase) A->B C Solvent System Selection (Mobile Phase) B->C D Hexane/EtOAc (General Screening) C->D E DCM/MeOH (Polar Products) C->E F Hexane/MTBE (High Resolution) C->F G Development in Saturated Chamber D->G E->G F->G H Visualization (UV 254 nm & Staining) G->H

Fig 2. Decision tree for selecting TLC mobile phases based on reaction type and product polarity.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and trustworthiness, TLC monitoring must follow strict physical chemistry principles. Chamber saturation is critical; unsaturated chambers lead to solvent evaporation from the plate, causing artificially high Rf values and distorted spot shapes ([4]).

Standard TLC Development and Visualization Protocol

  • Preparation: Cut a standard silica gel 60 F254 aluminum-backed plate to size. Draw a baseline 1 cm from the bottom using a pencil (graphite will not elute).

  • Spotting: Apply three distinct spots using a glass capillary micro-pipette:

    • Spot 1: Pure Starting Material (Methyl 2-formyl-4-hydroxybenzoate, 1 mg/mL in DCM).

    • Spot 2: Co-spot (Starting Material + Reaction Mixture). This confirms that matrix effects (like salts or bases in the reaction) are not artificially shifting the Rf ([1]).

    • Spot 3: Reaction Mixture.

  • Chamber Saturation: Place a piece of filter paper inside the developing chamber. Add the selected solvent system (e.g., 10 mL) to a depth of 0.5 cm. Close the lid and allow 5 minutes for the liquid-vapor equilibrium to establish ([4]).

  • Development: Place the plate in the chamber using forceps. Allow the solvent front to migrate until it is 1 cm from the top. Remove and immediately mark the solvent front.

  • Visualization:

    • Primary: Observe under short-wave UV light (254 nm). The conjugated aromatic system of both the starting material and products will appear as dark spots against the green fluorescent background.

    • Secondary (Staining): Dip the plate in an acidic p-Anisaldehyde or Potassium Permanganate (KMnO₄) stain, wipe the back, and heat gently with a heat gun. Phenols and aldehydes react strongly, providing distinct colorimetric differentiation for functional group tracking.

References
  • Why is Solvent Evaluation by TLC Important for Good Flash Chromatography Results? - Biotage. URL:[Link]

  • How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - ALWSCI. URL:[Link]

  • Thin-layer chromatography - Wikipedia. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-formyl-4-hydroxybenzoate proper disposal procedures

As a Senior Application Scientist, I approach laboratory safety and chemical logistics not as a set of arbitrary rules, but as an extension of chemical mechanism. Handling substituted benzoates like Methyl 2-formyl-4-hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety and chemical logistics not as a set of arbitrary rules, but as an extension of chemical mechanism. Handling substituted benzoates like Methyl 2-formyl-4-hydroxybenzoate (CAS: 1701806-37-2) requires a deep understanding of its molecular reactivity to design fail-safe operational and disposal workflows.

This guide provides researchers and drug development professionals with an authoritative, self-validating architecture for the safe handling and disposal of this compound, ensuring compliance with global EPA/RCRA standards and local regulatory frameworks (such as Japan's Ministry of the Environment guidelines).

Mechanistic Toxicology & Hazard Profile

To understand how to dispose of a chemical, we must first understand how it interacts with biological systems and the environment. Methyl 2-formyl-4-hydroxybenzoate is a multifunctional aromatic compound containing a phenolic hydroxyl group, a lipophilic methyl ester, and a highly reactive electrophilic formyl (aldehyde) group.

The primary hazards—H315 (Skin Irritation) , H319 (Serious Eye Irritation) , and H335 (Respiratory Irritation) —are not coincidental[1]. The lipophilic ester facilitates rapid penetration through the stratum corneum or mucosal membranes. Once penetrating the tissue, the electrophilic formyl group undergoes nucleophilic attack by primary amines (e.g., lysine residues in proteins) or thiols, forming covalent Schiff base adducts. This cross-linking triggers an immediate inflammatory cascade[2].

Pathway Compound Methyl 2-formyl- 4-hydroxybenzoate Electrophile Electrophilic Formyl Group (-CHO) Compound->Electrophile Lipophilic Lipophilic Ester Group Compound->Lipophilic Protein Protein Nucleophiles (Amines/Thiols) Electrophile->Protein Schiff Base Formation Penetration Dermal/Mucosal Penetration Lipophilic->Penetration Penetration->Protein Irritation Tissue Irritation (H315, H319, H335) Protein->Irritation

Figure 1: Mechanistic pathway of tissue irritation driven by electrophilic formyl group reactivity.

Quantitative Operational Data

All operational mitigations must be directly mapped to the compound's physicochemical and hazard properties.

ParameterValue / DesignationMechanistic CauseOperational Mitigation
CAS Number 1701806-37-2N/AUnique identifier for SDS tracking and waste logging.
Molecular Formula C9H8O4Contains no halogensDictates routing to non-halogenated waste streams.
H302 / H312 Harmful swallowed/in contactSystemic toxicity via absorptionBan on eating/drinking; strict glove removal protocols.
H315 / H319 Skin/Eye IrritationCovalent protein modificationNitrile gloves (>0.11 mm); snug-fitting safety goggles.
H335 Respiratory IrritationAerosolized powder reactivityManipulate solid only within a certified fume hood.

Waste Segregation & Environmental Logistics

Because Methyl 2-formyl-4-hydroxybenzoate (C9H8O4) lacks halogen atoms (F, Cl, Br, I), its baseline classification is Non-Halogenated Organic Waste [3].

The Causality of Segregation: Mixing non-halogenated waste with halogenated solvents (like Dichloromethane or Chloroform) is a critical operational failure. During licensed incineration, the presence of halogens requires specialized, high-temperature scrubbing to prevent the formation of highly toxic, environmentally persistent dioxins. Comingling these streams exponentially increases disposal costs and environmental risk[4].

G Start Methyl 2-formyl-4-hydroxybenzoate Waste Generated State Physical State? Start->State Solid Solid Powder / Crystals State->Solid Liquid Dissolved in Solvent State->Liquid PPE Contaminated Labware/PPE State->PPE SolidWaste Solid Hazardous Waste Stream Solid->SolidWaste HalogenCheck Contains Halogens? (e.g., DCM) Liquid->HalogenCheck PPE->SolidWaste NonHalo Non-Halogenated Organic Waste HalogenCheck->NonHalo No Halo Halogenated Organic Waste HalogenCheck->Halo Yes Incineration Licensed RCRA/MOE Incineration NonHalo->Incineration Halo->Incineration SolidWaste->Incineration

Figure 2: Decision matrix for the segregation and disposal of Methyl 2-formyl-4-hydroxybenzoate.

Self-Validating Standard Operating Procedures (SOPs)

To ensure absolute trustworthiness, every protocol below is designed as a self-validating system . This means the workflow includes a built-in step to prove the procedure was executed successfully.

SOP 1: Solid Waste & Primary Container Disposal

For unused powder, expired reagents, and contaminated solid consumables (weigh boats, spatulas).

  • Containment: Inside a fume hood, transfer residual powder and contaminated consumables into a puncture-proof, sealable High-Density Polyethylene (HDPE) container.

  • Triple Rinsing: If disposing of the primary chemical bottle, triple-rinse the glass with a small amount of acetone. Route the acetone rinse to the liquid waste stream (SOP 2).

  • Labeling: Affix a GHS-compliant label reading: "Hazardous Solid Waste - Toxic/Irritant (Methyl 2-formyl-4-hydroxybenzoate)".

  • System Validation (Mass Balance Check): Weigh the final solid waste container and reconcile it against the mass balance of the consumed reagent. A mass discrepancy >5% indicates potential fugitive dust in the workspace, triggering a mandatory bench sweep.

SOP 2: Liquid Waste Processing (Reaction Mixtures)

For solutions where the compound is dissolved in organic solvents.

  • Matrix Identification: Determine the solvent matrix of your reaction.

  • Routing:

    • If dissolved in solvents like Ethyl Acetate, Ethanol, or Hexane: Route to the Non-Halogenated Organic Waste carboy. Ensure water content does not exceed 10%[3].

    • If dissolved in Dichloromethane (DCM) or Chloroform: Route to the Halogenated Organic Waste carboy.

  • System Validation (Beilstein Test): Before committing a large volume of unknown solvent waste to the non-halogenated carboy, perform a micro-scale Beilstein test. Heat a copper wire in a Bunsen flame until clean, dip it into a 10 µL aliquot of the waste, and return it to the flame. A transient green flame confirms the presence of halogens, instantly validating that the waste must be routed to the halogenated stream to prevent dioxin formation[4].

SOP 3: Spill Containment & Decontamination

For accidental benchtop or floor spills of the solid powder.

  • Aerosol Suppression: Do not dry-sweep the powder, as this will aerosolize the respiratory irritant (H335). Instead, gently dampen the spill with a high-flashpoint solvent (e.g., water or a wet paper towel) to bind the dust.

  • Mechanical Collection: Use a disposable plastic scraper to collect the dampened mass into a solid waste container.

  • Chemical Neutralization: Wash the affected surface with a dilute, mild basic solution (e.g., 5% sodium bicarbonate). The base helps hydrolyze the ester and deprotonate the phenol, increasing its water solubility for easier removal.

  • System Validation (UV Quench Test): Because substituted benzoates possess a conjugated aromatic system, they absorb UV light. Shine a handheld 254 nm UV lamp over the spill area. Dark, non-fluorescing spots indicate residual chemical. Continue cleaning until the surface shows uniform background reflection.

References

  • NextSDS. methyl 2-formyl-4-hydroxybenzoate — Chemical Substance Information. Retrieved from:[Link]

  • University of Wisconsin Oshkosh. UWO Guide to Classifying Unwanted Materials. Retrieved from:[Link]

  • RiskAssess. Disposal of chemical wastes. Retrieved from:[Link]

Sources

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